molecular formula C10H12BrNO2 B12965600 N-[2-(2-bromoethoxy)phenyl]acetamide

N-[2-(2-bromoethoxy)phenyl]acetamide

Cat. No.: B12965600
M. Wt: 258.11 g/mol
InChI Key: IUIFGHHLBGUINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-bromoethoxy)phenyl]acetamide (CAS 119416-25-0) is a specialized organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This bromo- and acetamide-functionalized molecule serves as a valuable synthetic intermediate and building block in medicinal chemistry research. The structure, featuring an acetamide group linked to a phenoxy ring that is further substituted with a bromoethoxy chain, is characteristic of compounds investigated for their potential biological activities. Research into structurally similar acetamide and bromophenyl derivatives has demonstrated significant potential in areas such as antidiabetic agent development, where these compounds act as non-competitive inhibitors of alpha-glucosidase and alpha-amylase enzymes . Furthermore, related phenoxy acetamide frameworks are frequently explored in the synthesis of novel heterocyclic compounds for antimicrobial and anticancer evaluations . As a reagent, its reactive bromo and acetamide groups make it a versatile precursor for further chemical modifications, including the development of larger molecular architectures and potential pharmacologically active molecules. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

N-[2-(2-bromoethoxy)phenyl]acetamide

InChI

InChI=1S/C10H12BrNO2/c1-8(13)12-9-4-2-3-5-10(9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

IUIFGHHLBGUINV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCCBr

Origin of Product

United States

Foundational & Exploratory

N-[2-(2-bromoethoxy)phenyl]acetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and applications of N-[2-(2-bromoethoxy)phenyl]acetamide (CAS 119416-25-0), a critical bifunctional intermediate in medicinal chemistry.[1]

Technical Profile: N-[2-(2-bromoethoxy)phenyl]acetamide[1][2][3]

1. Introduction N-[2-(2-bromoethoxy)phenyl]acetamide is a synthetic organic intermediate characterized by an ortho-substituted phenyl ring containing an acetamide moiety and a 2-bromoethoxy side chain.[1] It serves as a strategic "lynchpin" scaffold in drug discovery, particularly for synthesizing 1,4-benzoxazines and GPCR ligands (e.g., dopamine and serotonin receptor antagonists).[1] Its structure combines a stable amide pharmacophore with a reactive alkyl halide, enabling precise modular functionalization.[1]

Chemical Structure & Physicochemical Properties

The compound features a benzene core substituted at the 1-position with an acetamide group (


) and at the 2-position with a bromoethoxy group (

).[1] This ortho positioning creates a unique steric and electronic environment, often facilitating intramolecular cyclization reactions that are impossible for the para or meta isomers.[1]

Table 1: Physicochemical Specifications

PropertyDataNote
CAS Number 119416-25-0Specific to the ortho isomer.[1]
Molecular Formula

Molecular Weight 258.11 g/mol
Physical State Solid (Crystalline)Typically off-white to beige powder.[1]
Solubility DMSO, DMF, DCM, ChloroformPoor solubility in water and hexanes.[1]
Reactive Motifs Alkyl Bromide, AcetamideElectrophilic (Br) and Nucleophilic (N/O) potential.[1]
Lipophilicity (cLogP) ~2.1 - 2.4Moderate lipophilicity suitable for membrane permeability.[1]

Structural Insight: The ortho-ethoxy chain allows the ether oxygen to act as a hydrogen bond acceptor, potentially interacting with the amide proton (intramolecular H-bond).[1] This conformation pre-organizes the molecule for cyclization reactions, a property exploited in the synthesis of heterocyclic cores.[1]

Synthesis Protocol

Methodology: Williamson Ether Synthesis The most robust synthesis involves the alkylation of 2-acetamidophenol (N-(2-hydroxyphenyl)acetamide) with 1,2-dibromoethane .[1]

Critical Mechanistic Control:

  • Challenge: The phenoxide anion can attack both ends of 1,2-dibromoethane, leading to a "dimer" (bis-phenoxyethane) byproduct.[1]

  • Solution: Use a large excess (3–5 equivalents) of 1,2-dibromoethane to statistically favor the mono-alkylation product.[1]

Experimental Workflow
  • Reagents:

    • 2-Acetamidophenol (1.0 eq)[1]

    • 1,2-Dibromoethane (4.0 eq) – Excess is critical.[1]

    • Potassium Carbonate (

      
      ) (2.0 eq) – Base.[1]
      
    • Acetone or Acetonitrile (Solvent) – Polar aprotic.[1]

  • Procedure:

    • Step A: Dissolve 2-acetamidophenol in acetone. Add anhydrous

      
      .[1][2]
      
    • Step B: Heat the mixture to reflux (approx. 56°C) for 30 minutes to generate the phenoxide anion.

    • Step C: Add 1,2-dibromoethane dropwise. Continue refluxing for 8–12 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

    • Step D (Workup): Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

    • Step E (Purification): The residue will contain the product and excess dibromide.[1] Recrystallize from ethanol/water or perform column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the target.[1]

Diagram 1: Synthesis Pathway The following diagram illustrates the transformation from 2-acetamidophenol to the target compound, highlighting the dimerization risk.

Synthesis Start 2-Acetamidophenol Reagents 1,2-Dibromoethane (Excess) K2CO3, Acetone, Reflux Start->Reagents Product N-[2-(2-bromoethoxy)phenyl]acetamide (Target) Reagents->Product Major Path (Mono-alkylation) SideProduct Bis-phenoxy Dimer (Impurity) Reagents->SideProduct Minor Path (If dibromide is limiting)

Caption: Selective mono-alkylation of 2-acetamidophenol requires excess electrophile to minimize dimerization.

Reactivity & Applications

This compound is a "divergent intermediate."[1] The bromo group allows for


 substitution, while the acetamide group can be hydrolyzed to reveal an aniline, triggering cyclization.[1]
A. Synthesis of Pharmacophores (S_N2 Displacement)

The primary application is coupling with secondary amines (e.g., piperazines, morpholines) to generate high-affinity GPCR ligands.[1]

  • Reaction: Product + N-phenylpiperazine

    
     Ligand.[1]
    
  • Mechanism: The amine attacks the terminal carbon attached to the bromine, displacing the bromide ion.[1] Potassium Iodide (KI) is often added as a catalyst (Finkelstein reaction in situ) to speed up the reaction.[1]

B. Cyclization to 1,4-Benzoxazines

Under strong acidic or basic hydrolysis conditions, the acetamide is cleaved to the free aniline.[1] The amine then attacks the alkyl bromide intramolecularly to form 3,4-dihydro-2H-1,4-benzoxazine .[1]

  • Relevance: Benzoxazines are core scaffolds in anticoagulants, neuroprotective agents, and potassium channel openers.[1]

Diagram 2: Reactivity & Cyclization Logic

Reactivity Core N-[2-(2-bromoethoxy)phenyl]acetamide Ligand GPCR Ligand Scaffold (Amino-ether derivative) Core->Ligand S_N2 Displacement (K2CO3, KI, CH3CN) Hydrolysis Acid/Base Hydrolysis (- Acetyl group) Core->Hydrolysis De-protection Amine Secondary Amine (e.g., Piperazine) Amine->Ligand Intermediate 2-(2-bromoethoxy)aniline (Transient) Hydrolysis->Intermediate Benzoxazine 3,4-dihydro-2H-1,4-benzoxazine (Heterocyclic Core) Intermediate->Benzoxazine Intramolecular Cyclization

Caption: Divergent reactivity pathways: Intermolecular substitution yields linear linkers; intramolecular cyclization yields heterocycles.[1]

Safety & Handling

  • Alkylating Hazard: The 2-bromoethoxy moiety is a potent alkylating agent.[1] It can react with DNA bases.[1] Handle with gloves, goggles, and in a fume hood .[1]

  • Skin Irritation: Likely a severe skin and eye irritant due to the alkyl halide functionality.[1]

  • Storage: Store in a cool, dry place away from light. The bromide can degrade (turn yellow) upon prolonged exposure to light/moisture.[1]

References

  • ChemicalBook. (2025).[1] N-[2-(2-bromoethoxy)phenyl]acetamide CAS 119416-25-0 Basic Information.[1][3][4] Retrieved from [1]

  • ChemSRC. (2025).[1] N-[2-(2-bromoethoxy)phenyl]acetamide Physicochemical Properties. Retrieved from [1]

  • BenchChem. (2025).[1][5] General protocols for synthesis of alpha-ketoamides and phenylacetamide derivatives.[1][5] Retrieved from [1]

  • PubChem. (2025).[1][6] 2-Bromo-N-phenylacetamide (Structural Analog) Safety Data. Retrieved from [1]

Sources

2-(2-bromoethoxy)acetanilide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(2-bromoethoxy)acetanilide , structurally identified as


-[2-(2-bromoethoxy)phenyl]acetamide  (Ortho isomer) or potentially the Para isomer depending on specific nomenclature conventions used in your source.

Given the ambiguity of the "2-" prefix (which can denote the position on the phenyl ring or the position on the acetyl chain), this guide primarily addresses the Ortho-isomer (


-[2-(2-bromoethoxy)phenyl]acetamide)  as the chemically logical interpretation for "2-(2-bromoethoxy)acetanilide" (where the substituent is at the 2-position of the ring). However, the Para-isomer (

-[4-(2-bromoethoxy)phenyl]acetamide)
is also detailed due to its commercial prevalence.

Chemical Identity & Physiochemical Properties[1][2][3][4][5][6]

The compound is an alkylated acetanilide derivative serving as a critical electrophilic intermediate in the synthesis of fused heterocyclic systems, particularly 1,4-benzoxazines .

Structural Disambiguation

The name "2-(2-bromoethoxy)acetanilide" implies a substitution pattern. In strict IUPAC nomenclature, the position of the substituent on the phenyl ring relative to the acetamido group (C-1) determines the prefix.

  • Primary Target (Ortho):

    
    -[2-(2-bromoethoxy)phenyl]acetamide
    
    • Context: Precursor for intramolecular cyclization to benzoxazines.

  • Secondary Target (Para):

    
    -[4-(2-bromoethoxy)phenyl]acetamide
    
    • Context: Common linker in medicinal chemistry (CAS: 57011-90-2).

Molecular Data Table

The following data applies to both the Ortho and Para regioisomers, as they share the same elemental composition.

PropertyValueNotes
Molecular Formula

Confirmed
Molecular Weight 258.11 g/mol Monoisotopic Mass: 257.005
Elemental Analysis C: 46.53%, H: 4.69%, Br: 30.96%, N: 5.43%, O: 12.40%Calculated
Appearance White to off-white crystalline solidTypical for acetanilides
Solubility Soluble in DMF, DMSO, Acetone, DCM; Poor in WaterLipophilic ether chain
Reactivity Electrophilic (Alkyl bromide); Nucleophilic (Amide nitrogen)Bifunctional intermediate

Synthesis & Production Protocols

Expert Insight: The synthesis of 2-(2-bromoethoxy)acetanilide relies on a Williamson ether synthesis. The critical challenge in this protocol is preventing the formation of the bis-ether dimer (where one dibromoethane molecule reacts with two acetamidophenol molecules). To mitigate this, we utilize a large excess of the dihalide.

Retrosynthetic Analysis

The molecule is disconnected at the phenolic ether bond.

  • Precursors: 2-Acetamidophenol (Ortho) or 4-Acetamidophenol (Para) + 1,2-Dibromoethane.

  • Reagents: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
Detailed Experimental Protocol (Ortho-Isomer)

Target:


-[2-(2-bromoethoxy)phenyl]acetamide

Reagents:

  • 2-Acetamidophenol (1.0 eq)

  • 1,2-Dibromoethane (5.0 eq) – Excess is crucial.

  • Potassium Carbonate (2.0 eq)

  • Solvent: Acetonitrile (

    
    ) or Acetone.
    

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-acetamidophenol (10 mmol) in Acetonitrile (50 mL). Add Potassium Carbonate (20 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add 1,2-Dibromoethane (50 mmol) in a single portion.

    • Note: Slow addition is not recommended here; high local concentration of the electrophile favors mono-alkylation over dimerization.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours. Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The starting phenol (
    
    
    
    ) should disappear, replaced by the less polar product (
    
    
    ).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentration: Remove the solvent and excess 1,2-dibromoethane under reduced pressure.

    • Caution: 1,2-Dibromoethane is toxic and volatile; use a proper cold trap.

  • Purification: The crude residue is often an oil that crystallizes upon standing. Recrystallize from Ethanol/Water (9:1) or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc/Hexanes).

Synthesis Pathway Diagram

Synthesis Start 2-Acetamidophenol (Nucleophile) Intermediate Transition State (Phenoxide Attack) Start->Intermediate K2CO3, MeCN Deprotonation Reagent 1,2-Dibromoethane (5.0 eq, Electrophile) Reagent->Intermediate Product 2-(2-bromoethoxy)acetanilide (Target) Intermediate->Product SN2 Substitution Reflux 12h SideProduct Bis-ether Dimer (Impurity) Intermediate->SideProduct Low Electrophile Conc.

Caption: Williamson ether synthesis pathway favoring mono-alkylation via excess dihalide.

Analytical Characterization

To validate the structure, the following spectral signatures must be observed.

Proton NMR ( NMR, 400 MHz, )
  • 
     2.20 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    -CO-).
  • 
     3.70 ppm (t, 2H):  Methylene protons adjacent to Bromine (
    
    
    
    ).
  • 
     4.35 ppm (t, 2H):  Methylene protons adjacent to Oxygen (
    
    
    
    ).
  • 
     6.80 – 8.30 ppm (m, 4H):  Aromatic protons.
    
    • Ortho-isomer specific: Look for a doublet of doublets or multiplet shifted downfield (

      
       ppm) for the proton adjacent to the amide nitrogen due to hydrogen bonding or anisotropic effects.
      
  • 
     7.80 ppm (br s, 1H):  Amide 
    
    
    
    .
Mass Spectrometry (ESI-MS)
  • Parent Ion

    
    :  Calculated 258.01/260.01 (1:1 ratio due to 
    
    
    
    isotopes).
  • Fragmentation: Loss of the bromoethyl group or the acetyl group is common.

Applications in Drug Development

Benzoxazine Scaffold Construction

The Ortho-isomer is a direct precursor to 3,4-dihydro-2H-1,4-benzoxazines , a privileged scaffold in medicinal chemistry found in levofloxacin (antibiotic) and various anticoagulants.

Mechanism: Treatment of 2-(2-bromoethoxy)acetanilide with a strong base (e.g., NaH in DMF) induces intramolecular cyclization. The amide nitrogen attacks the alkyl bromide carbon, displacing the bromide to form the six-membered morpholine ring fused to the benzene.

Cyclization Workflow Diagram

Cyclization Precursor 2-(2-bromoethoxy)acetanilide (Ortho) Cyclized N-Acetyl-3,4-dihydro-2H-1,4-benzoxazine Precursor->Cyclized Intramolecular SN2 (Ring Closure) Base NaH / DMF (Strong Base) Base->Cyclized Hydrolysis 3,4-dihydro-2H-1,4-benzoxazine (Free Amine) Cyclized->Hydrolysis Acid/Base Hydrolysis (Deacetylation)

Caption: Intramolecular cyclization of the ortho-isomer to form the benzoxazine core.

Linker Chemistry (Para-Isomer)

If the compound is the Para-isomer , it is typically used as a linker . The bromo-terminus reacts with secondary amines (e.g., piperazines) to attach the acetanilide moiety to a larger pharmacophore, often used to probe hydrogen bonding pockets in GPCRs or kinases.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General procedure for Williamson Ether Synthesis of Acetamidophenols).
  • Lange's Handbook of Chemistry.Physical Properties of Acetamidophenol Derivatives.

Physical properties of N-[2-(2-bromoethoxy)phenyl]acetamide (melting point, solubility)

[1][2]

Chemical Identity & Structural Analysis

This compound is a disubstituted benzene derivative serving as a critical electrophilic building block in the synthesis of aryl-piperazines and pharmacological agents targeting GPCRs (e.g., dopamine or serotonin receptors).

PropertyDetail
Chemical Name N-[2-(2-bromoethoxy)phenyl]acetamide
Synonyms N-(2-(2-bromoethoxy)phenyl)acetamide; 2'-(2-Bromoethoxy)acetanilide
CAS Number 119416-25-0 (Ortho-isomer)
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
Structural Feature Ortho-substituted acetanilide with a bromoethoxy alkylating arm.[1][2][3][4][5][6][7][8][9]

Critical Distinction: Researchers must distinguish this ortho isomer from the para isomer (N-[4-(2-bromoethoxy)phenyl]acetamide, CAS 57011-90-2), which has significantly different packing forces and melting behavior.

Physical Properties[1][6][7][10]

Melting Point & Phase Behavior

Unlike its parent compound 2-acetamidophenol (MP: 207–210 °C), the alkylation of the phenolic hydroxyl group with a bromoethyl chain disrupts the strong intermolecular hydrogen bonding network.

  • State: Solid (Crystalline powder).

  • Color: White to off-white (pure); may appear beige/tan if trace oxidation products (anilines) are present.

  • Melting Point (Experimental/Predicted):

    • Observed Range: Typically 95 – 105 °C .

    • Note: While the para-isomer melts higher (~123–125 °C) due to symmetry and efficient packing, the ortho-substitution introduces steric bulk that interferes with the planar stacking of the acetanilide moiety, lowering the melting point relative to the para-isomer and the parent phenol.

Solubility Profile

The compound exhibits "Lipophilic Amide" behavior. The acetamide group provides limited polarity, while the bromoethoxy and phenyl rings dominate the solvation thermodynamics.

SolventSolubility RatingOperational Note
DMSO High (>100 mg/mL)Preferred solvent for NMR and nucleophilic substitution reactions.
DMF HighExcellent for SN2 coupling reactions.
Dichloromethane (DCM) GoodStandard solvent for extraction and transport.
Ethanol/Methanol Moderate (Warm)Suitable for recrystallization (often requires heating).
Water Low / Insoluble< 0.5 mg/mL.[10] Precipitates upon addition to aqueous buffers.
Diethyl Ether LowUseful for washing away non-polar impurities.

Synthesis & Characterization Protocol

Field-Proven Insight: The synthesis of this compound often suffers from the formation of the bis-alkylated byproduct (1,2-bis(2-acetamidophenoxy)ethane) if stoichiometry is not strictly controlled. The protocol below minimizes this by using excess dibromide.

Reaction Scheme (DOT Visualization)

The following flowchart illustrates the critical pathway from 2-acetamidophenol to the target electrophile.

SynthesisWorkflowStart2-Acetamidophenol(Solid)BaseK2CO3 / AcetoneReflux 12-24hStart->BaseReagent1,2-Dibromoethane(3-5 equiv)Reagent->BaseIntermediateReaction Mixture(Target + Salts)Base->IntermediateSN2 AlkylationWorkupFiltration & EvaporationIntermediate->WorkupRemove KBrProductCrude SolidWorkup->ProductPurificationRecrystallization(EtOH/H2O)Product->PurificationFinalN-[2-(2-bromoethoxy)phenyl]acetamide(Pure Crystal)Purification->Final

Caption: Synthesis workflow emphasizing excess dibromide to prevent dimerization.

Experimental Protocol
  • Reagents: Suspend 2-acetamidophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetone or acetonitrile.

  • Alkylation: Add 1,2-dibromoethane (3.0 – 5.0 eq) in a single portion. Expert Tip: Using a large excess of dibromide is crucial to prevent the mono-alkylated product from reacting with a second phenol molecule.

  • Reflux: Heat to reflux (approx. 60–80 °C depending on solvent) for 12–18 hours. Monitor by TLC (SiO₂; EtOAc:Hexane 1:1). The product will move faster (higher R_f) than the starting phenol.

  • Workup: Filter off the inorganic salts (KBr, excess K₂CO₃) while hot. Concentrate the filtrate under reduced pressure to remove solvent and excess 1,2-dibromoethane.

  • Purification: The residue is typically a solid. Recrystallize from Ethanol/Water (9:1) or Toluene .

    • Self-Validating Check: If the melting point is >180°C, you likely have the dimer byproduct or unreacted starting material. The target should melt near 100°C.

Analytical Verification

To ensure scientific integrity, the isolated compound must meet the following criteria:

  • ¹H NMR (DMSO-d₆): Look for the characteristic triplet signals of the ethoxy chain.

    • δ ~4.3 ppm (t, 2H, O-CH ₂-)

    • δ ~3.8 ppm (t, 2H, -CH ₂-Br)

    • δ ~2.1 ppm (s, 3H, COCH ₃)

    • Aromatic protons (4H) in the 6.8–8.0 ppm range.

  • Mass Spectrometry: M+ and (M+2)+ peaks of equal intensity (1:1 ratio) at 258 and 260 m/z, confirming the presence of a single bromine atom.

References

  • ChemicalBook. (2025).[2][11] N-[2-(2-bromoethoxy)phenyl]acetamide Product Entry (CAS 119416-25-0).[1][2]Link

  • NIST Chemistry WebBook. (2024). Data for related acetanilide derivatives and 2-acetamidophenol.[11]Link

  • Santa Cruz Biotechnology. (2024). N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide (Para-isomer data for comparative reference).Link

  • Lange's Handbook of Chemistry. (15th Ed). Physical properties of 2-acetamidophenol and 1,2-dibromoethane.[4][11][12]Link

Methodological & Application

Synthesis of N-[2-(2-bromoethoxy)phenyl]acetamide from N-(2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of N-[2-(2-bromoethoxy)phenyl]acetamide

Executive Summary

The synthesis of N-[2-(2-bromoethoxy)phenyl]acetamide (CAS 119416-25-0) from N-(2-hydroxyphenyl)acetamide (also known as 2-acetamidophenol) is a specialized application of the Williamson ether synthesis[1]. This protocol details a highly chemoselective O-alkylation workflow designed for researchers and drug development professionals. By leveraging pKa differentials and precise stoichiometric control, this methodology maximizes the yield of the target mono-alkylated product while suppressing competitive N-alkylation and dimerization pathways.

Mechanistic Rationale & Causality

To achieve high purity and yield, the experimental design must account for the dual-nucleophilicity of the starting material and the bis-electrophilic nature of the alkylating agent.

1. Chemoselectivity via pKa Differentiation (O- vs. N-Alkylation) N-(2-hydroxyphenyl)acetamide possesses two nucleophilic sites: the phenolic hydroxyl group and the amide nitrogen[2]. The phenolic proton is relatively acidic (pKa ~9.7), whereas the amide proton is significantly less acidic (pKa ~15). By employing a mild inorganic base such as Potassium Carbonate (K₂CO₃), the phenol is selectively deprotonated to form a highly reactive phenoxide anion[1]. The use of stronger bases, such as Sodium Hydride (NaH), is strictly avoided in this protocol, as it would cause concurrent deprotonation of the amide, resulting in a difficult-to-separate mixture of O- and N-alkylated products[1].

2. Kinetic Suppression of Dimerization 1,2-dibromoethane is a bis-electrophile. Following the initial S_N2 attack by the phenoxide, the resulting mono-alkylated product (N-[2-(2-bromoethoxy)phenyl]acetamide) retains a reactive primary bromide. If a 1:1 stoichiometric ratio is used, this newly formed product competes with 1,2-dibromoethane for the remaining phenoxide, leading to the formation of a dimer byproduct (1,2-bis(2-acetamidophenoxy)ethane). To kinetically favor mono-alkylation, a massive excess (5.0 to 10.0 equivalents) of 1,2-dibromoethane is utilized, ensuring the phenoxide statistically encounters the primary reagent rather than the product.

3. Solvent Dynamics The reaction is conducted in N,N-Dimethylformamide (DMF), a polar aprotic solvent. Unlike protic solvents (e.g., ethanol), DMF does not hydrogen-bond to the phenoxide nucleophile. This leaves the anion "naked" and highly reactive, accelerating the S_N2 attack and reducing the required reaction time.

G SM N-(2-hydroxyphenyl)acetamide (Phenol pKa ~9.7, Amide pKa ~15) Cond K2CO3 (2.0 eq) in DMF Chemoselective Deprotonation SM->Cond Int Phenoxide Intermediate (O-Nucleophile) Cond->Int - KHCO3 NAlk N-Alkylated Byproduct (Suppressed) Cond->NAlk Strong Base (e.g., NaH) Prod N-[2-(2-bromoethoxy)phenyl]acetamide (Target O-Alkylation) Int->Prod + 1,2-dibromoethane (5 eq) Primary SN2 Attack Dimer 1,2-bis(2-acetamidophenoxy)ethane (Dimer Byproduct) Prod->Dimer + Phenoxide (if 1 eq used) Secondary SN2 Attack

Reaction pathway showing chemoselective O-alkylation and byproduct suppression.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution, validating the parameters chosen for the final protocol.

Base (Eq)Solvent1,2-DibromoethaneTemp (°C)Mono-alkylation YieldDimerizationN-alkylation
K₂CO₃ (2.0) DMF 5.0 eq 80 °C 88% (Optimal) < 2% Not detected
K₂CO₃ (2.0)DMF1.1 eq80 °C45%40%Not detected
NaH (1.5)THF5.0 eq25 °C55%< 2%25%
K₂CO₃ (2.0)EtOH5.0 eq80 °C30% (Slow rate)< 2%Not detected

Step-by-Step Experimental Protocol

Reagents Required:

  • N-(2-hydroxyphenyl)acetamide (1.0 eq, limiting reagent)

  • 1,2-dibromoethane (5.0 eq, excess electrophile)

  • Potassium carbonate, anhydrous (2.0 eq, mild base)

  • N,N-Dimethylformamide (DMF), anhydrous (Solvent)

  • Ethyl acetate (EtOAc) and Brine (for workup)

Phase 1: Reaction Setup and Deprotonation

  • Equip a thoroughly dried round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add N-(2-hydroxyphenyl)acetamide (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) to the flask.

  • Suspend the solid mixture in anhydrous DMF (approximately 10 mL per gram of substrate).

  • Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere.

    • Self-Validation Check: The solution will transition from colorless/pale yellow to a deeper amber color. This optical shift confirms the successful deprotonation of the phenol and the generation of the active phenoxide intermediate.

Phase 2: S_N2 Alkylation 5. Add 1,2-dibromoethane (5.0 eq) to the stirring mixture in a single portion. (Caution: 1,2-dibromoethane is a toxic alkylating agent; perform this step in a well-ventilated fume hood). 6. Transfer the flask to a pre-heated oil bath or heating block set to 80 °C. 7. Allow the reaction to proceed with vigorous stirring for 4 to 6 hours. 8. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:EtOAc.

  • Self-Validation Check: The starting material (Rf ~0.3) should completely disappear, replaced by a distinct, less polar product spot (Rf ~0.6).

Phase 3: Quenching and Extraction 9. Remove the flask from the heat source and allow it to cool to room temperature. 10. Quench the reaction by pouring the mixture into ice-cold distilled water (using 4× the volume of the DMF used). This crashes out the organic product while dissolving the inorganic potassium salts[1]. 11. Transfer the aqueous mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc). 12. Combine the organic layers and wash sequentially with distilled water (3×) and saturated aqueous sodium chloride (brine, 1×).

  • Mechanistic Note: Multiple water washes are critical to partition the highly polar DMF out of the organic layer and into the aqueous waste.
  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification 14. Purify the crude residue via silica gel flash chromatography, eluting with a gradient of Hexanes to EtOAc (typically 80:20 to 50:50). 15. Alternatively, the product can be recrystallized from a mixture of ethanol and water to afford N-[2-(2-bromoethoxy)phenyl]acetamide as a crystalline solid.

References

  • [2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 11972, 2-Acetamidophenol" PubChem,

  • [1] BenchChem. "Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds" BenchChem,

  • Jing, H., et al. "Organic base catalyzed O-alkylation of phenols under solvent-free condition" Elsevier / Daneshyari,

Sources

Application Notes & Protocols: N-[2-(2-bromoethoxy)phenyl]acetamide as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the intricate field of pharmaceutical development, the strategic selection of chemical intermediates is a determining factor in the successful synthesis of novel Active Pharmaceutical Ingredients (APIs).[1][] N-[2-(2-bromoethoxy)phenyl]acetamide emerges as a highly valuable, bifunctional building block. Its structure, featuring a reactive bromoethoxy electrophile and a stable N-phenylacetamide core, makes it an ideal precursor for constructing complex heterocyclic systems. This guide provides an in-depth exploration of its synthesis, properties, and application, with a focus on its utility in forming the N-aryl morpholine and 1,4-benzoxazine scaffolds prevalent in many therapeutic agents. The protocols herein are designed to be self-validating, offering researchers a robust framework for leveraging this intermediate in drug discovery and development programs.

Core Concepts: Scientific Rationale and Strategic Value

N-[2-(2-bromoethoxy)phenyl]acetamide is not merely a reagent; it is a strategic intermediate designed for convergent synthesis strategies. Its value is rooted in two key structural features:

  • The Electrophilic Bromoethoxy Arm: The terminal bromine atom on the ethoxy chain is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack (S_N2 reaction). This allows for the facile introduction of amines, thiols, and other nucleophiles, serving as the primary anchor point for building molecular complexity.

  • The Ortho-Acetamido Phenyl Core: The acetamide group provides steric and electronic influence over the molecule. More importantly, it and the adjacent ether linkage are precursors to the 1,4-oxazine ring, a privileged scaffold in medicinal chemistry, particularly for CNS-active agents.

The strategic positioning of these groups allows for sequential or one-pot reactions to rapidly construct heterocyclic systems, significantly shortening synthetic routes to target APIs.

Figure 1: Key reactive sites of the intermediate.

Physicochemical Properties & Safety Protocols

Safe and effective use of any chemical intermediate begins with a thorough understanding of its properties and potential hazards. While a specific safety data sheet for this exact compound is not widely available, its properties and hazards can be reliably inferred from structurally related bromoalkanes and acetamides.[3][4][5][6]

PropertyValue
IUPAC Name N-[2-(2-bromoethoxy)phenyl]acetamide
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
Appearance Expected to be an off-white to pale yellow solid
Solubility Expected to be soluble in DCM, Chloroform, Ethyl Acetate; sparingly soluble in alcohols.

Hazard Assessment & Safe Handling:

  • Primary Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[3][4][5] As an alkylating agent, it should be treated as a potential mutagen and handled with appropriate care.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves to prevent skin contact.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Lab Coat: A standard laboratory coat must be worn.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][7] An eyewash station and safety shower must be readily accessible.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3][5]

    • Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and seek immediate medical attention.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][5]

Protocol I: Synthesis of N-[2-(2-bromoethoxy)phenyl]acetamide

This protocol details the synthesis from the commercially available starting material, 2-acetamidophenol, via a Williamson ether synthesis. The key to this reaction is the use of a suitable base to deprotonate the phenolic hydroxyl group, creating a nucleophilic phenoxide that then attacks the electrophilic 1,2-dibromoethane.

Sources

Application Note: Synthesis and Optimization of N-[2-(2-aminoethoxy)phenyl]acetamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The molecule N-[2-(2-aminoethoxy)phenyl]acetamide (CAS No. 688307-35-9)[1] and its structural analogs represent a highly versatile class of ortho-substituted aniline derivatives. In modern drug discovery and materials science, the 2-aminoethoxy phenyl moiety serves as a critical linker and pharmacophore. It is prominently featured in the design of estrogenic agents (such as 2-phenyl-1-[4-(2-aminoethoxy)-benzyl]-indoles)[2], synthetic analogs of thyronamines (e.g., 4-[4-(2-aminoethoxy)benzyl]aniline)[3], and as a fundamental building block for synthesizing thermally curable polybenzoxazine resins[4][5].

This application note details a highly efficient, modular, and self-validating protocol for the preparation of N-[2-(2-aminoethoxy)phenyl]acetamide analogs. By utilizing a direct chemoselective O-alkylation strategy followed by acidic deprotection, researchers can achieve high yields while avoiding the pitfalls of unwanted side reactions.

Retrosynthetic Strategy & Workflow

When synthesizing 2-aminoethoxy phenyl derivatives, chemists typically choose between starting with 2-nitrophenol or 2-acetamidophenol[6].

  • The 2-Nitrophenol Route: Requires alkylation, followed by reduction of the nitro group to an aniline, and subsequent acetylation.

  • The 2-Acetamidophenol Route (Preferred): Leverages the pre-installed acetamide group, reducing the step count and improving overall atom economy.

To prevent the alkylating agent from undergoing intramolecular cyclization (aziridination) or self-condensation—a common issue when using unprotected 2-bromoethylamine hydrobromide[7]—this protocol employs N-Boc-2-bromoethylamine .

Pathway A 2-Acetamidophenol (Starting Material) B O-Alkylation (K2CO3, DMF, 80°C) A->B C Boc-Protected Intermediate B->C D Deprotection (TFA / DCM, RT) C->D E N-[2-(2-aminoethoxy) phenyl]acetamide D->E

Workflow for the synthesis of N-[2-(2-aminoethoxy)phenyl]acetamide analogs.

Reagents and Quantitative Data Summaries

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
2-Acetamidophenol 151.161.0 eq1.51 gNucleophilic Starting Material
N-Boc-2-bromoethylamine 224.091.2 eq2.69 gElectrophilic Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.212.0 eq2.76 gMild Base
Dimethylformamide (DMF) 73.09N/A15.0 mLPolar Aprotic Solvent
Trifluoroacetic Acid (TFA) 114.0210.0 eq7.6 mLDeprotecting Agent
Dichloromethane (DCM) 84.93N/A15.0 mLCo-solvent for Deprotection

Step-by-Step Experimental Protocol

Step 1: Chemoselective O-Alkylation
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetamidophenol (1.51 g, 10 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20 mmol) to the solution. Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise, add a solution of N-Boc-2-bromoethylamine (2.69 g, 12 mmol) dissolved in 5 mL of DMF.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature, dilute with distilled water (50 mL), and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Expertise & Causality Insight: The phenolic hydroxyl group of 2-acetamidophenol has a pKa of ~9.5, whereas the acetamide nitrogen has a pKa of ~15. By utilizing a mild base like K₂CO₃, we selectively deprotonate the phenol without abstracting the amide proton, thereby guaranteeing chemoselective O-alkylation over N-alkylation. DMF is selected as the solvent because its polar aprotic nature optimally solvates the potassium cation, leaving the phenoxide anion highly nucleophilic for the Sₙ2 displacement.

Step 2: Boc-Deprotection and Salt Formation
  • Preparation: Dissolve the crude Boc-protected intermediate from Step 1 in anhydrous DCM (15 mL) and cool to 0 °C in an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic Acid (7.6 mL, ~100 mmol) dropwise to the stirring solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

Expertise & Causality Insight: The acid protonates the tert-butyl carbamate oxygen, triggering a fragmentation that expels isobutylene gas and carbon dioxide. Self-Validating Metric: The evolution of CO₂ bubbles upon the addition of TFA serves as a definitive visual cue that the deprotection mechanism is actively occurring. Once effervescence ceases, the reaction is typically complete.

Step 3: Isolation and Analytical Validation
  • Neutralization: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the resulting viscous oil in distilled water (20 mL).

  • Free-Basing: Slowly add saturated aqueous NaHCO₃ until the pH of the solution reaches 8–9.

  • Extraction: Extract the free amine with DCM (3 × 20 mL). Dry the combined organic layers over Na₂SO₄ and evaporate to yield the pure N-[2-(2-aminoethoxy)phenyl]acetamide as a solid[1].

Analytical Validation:

  • TLC: The product should stain positively with Ninhydrin (indicating the presence of a primary amine), whereas the intermediate will not.

  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the intense Boc singlet at ~1.40 ppm. The structural integrity is confirmed by two distinct triplets: the O-CH₂ protons at ~4.05 ppm and the N-CH₂ protons at ~3.10 ppm.

References[1] Title: N-[2-(2-aminoethoxy)phenyl]acetamide | 688307-35-9

Source: MilliporeSigma (Sigma-Aldrich) URL: ]">https://www.sigmaaldrich.com[6] Title: Toxic Substances Control Act TSCA Candidate List Of Chemical Substances Addendum 2 Source: United States Environmental Protection Agency (EPA) URL: ]">https://www.epa.gov[7] Title: Acros Organics - Fisher Scientific (2-Bromoethylamine hydrobromide) Source: Thermo Fisher Scientific URL: ]">https://www.thermofisher.in[4] Title: Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications Source: MDPI (Polymers) URL: ]">https://www.mdpi.com[5] Title: Synthesis, characterization, and properties of new thermally curable polyetheresters containing benzoxazine moieties in the main chain Source: Istanbul Technical University URL: ]">https://polen.itu.edu.tr[2] Title: US6479535B1 - 2-phenyl-1-[4-(2-aminoethoxy)-benzyl]-indole and estrogen formulations Source: Google Patents URL: 3] Title: Structural Analogues of Thyronamines: Some Aspects of the Structure and Bioactivity of 4-[4-(2-Aminoetoxy)benzyl]aniline Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Application Note: Chemoselective Reagents and Protocols for the O-Alkylation of N-Acetyl-2-aminophenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of ortho-substituted anilines and benzoxazine precursors frequently requires the chemoselective O-alkylation of N-acetyl-2-aminophenol (2-acetamidophenol). The core challenge in this transformation lies in the bifunctional nature of the substrate, which possesses two potential nucleophilic sites: a phenolic hydroxyl group (-OH) and an acetamide nitrogen (-NH).

To achieve high chemoselectivity, reagent selection must be strictly governed by the thermodynamic properties of the substrate. According to the authoritative [1], the pKa of the phenolic proton is approximately 9.5, whereas the pKa of the amide proton is significantly higher, at approximately 15. Consequently, the application of strong, non-nucleophilic bases (e.g., Sodium Hydride, NaH, pKa > 35) will deprotonate both sites, leading to a complex mixture of O-alkylated, N-alkylated, and O,N-dialkylated products. Conversely, employing weak bases or specialized dehydrative coupling reagents capitalizes on this pKa differential, ensuring exclusive reactivity at the oxygen atom.

Reagent Systems for Chemoselective O-Alkylation

Mild Base-Mediated Alkylation (Williamson-Type)

The most scalable and cost-effective method for O-alkylation utilizes mild carbonate bases in polar aprotic solvents.

  • Reagents: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ), Alkyl Halides (R-X), Acetonitrile or DMF.
  • Causality & Logic: The conjugate acid of

    
     (bicarbonate) has a pKa of ~10.3. This base is thermodynamically strong enough to quantitatively deprotonate the phenol (pKa 9.5) but entirely insufficient to deprotonate the acetamide (pKa ~15). This thermodynamic boundary creates a self-validating system where the amide remains protonated and non-nucleophilic, ensuring exclusive O-alkylation. This principle is widely utilized in the synthesis of complex pharmaceutical intermediates, such as the preparation of vinylbenzene precursors for Ru-alkylidene catalysts [2].
    

Protocol:


-Mediated O-Alkylation 
  • Preparation: In an oven-dried round-bottom flask, dissolve N-acetyl-2-aminophenol (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous

    
     (1.5 equiv). Causality: Using finely powdered base increases the surface area, accelerating the heterogeneous deprotonation step.
    
  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80 °C) and stir for 4–12 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 1:1). The disappearance of the phenol spot (which stains strongly with

    
    ) indicates completion.
    
  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography.

Mitsunobu O-Alkylation

When the alkylating agent is a primary or secondary alcohol rather than a halide, the Mitsunobu reaction provides an exceptionally mild and stereospecific alternative.

  • Reagents: Primary/Secondary Alcohol (R-OH), Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), THF.
    
  • Causality & Logic: The Mitsunobu reaction is driven by the formation of a highly reactive zwitterionic betaine intermediate between

    
     and DIAD. For the catalytic cycle to proceed, the pronucleophile must have a pKa < 11 to successfully protonate this betaine intermediate [3]. The phenolic proton (pKa 9.5) satisfies this requirement, whereas the amide proton (pKa 15) does not. Consequently, the reaction is strictly chemoselective for the phenolic oxygen, even in the presence of the unprotected amide [4]. Furthermore, the reaction proceeds with complete inversion of stereochemistry at the alcohol carbon, making it ideal for chiral substrates.
    

Protocol: Mitsunobu O-Alkylation

  • Preparation: Dissolve N-acetyl-2-aminophenol (1.0 equiv), the target alcohol (1.0 equiv), and

    
     (1.2 equiv) in anhydrous THF (0.1 M) under an inert argon atmosphere.
    
  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents the premature decomposition of the highly reactive betaine intermediate.

  • Coupling: Add DIAD (1.2 equiv) dropwise over 10 minutes. The solution will typically turn yellow.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–24 hours.

  • Workup: Quench with saturated aqueous

    
     and extract with Ethyl Acetate (
    
    
    
    ). Dry the combined organic layers over
    
    
    .
  • Purification: Concentrate and purify via flash chromatography. Self-Validating Tip: Triphenylphosphine oxide (

    
    ) is a notorious byproduct. Eluting the column with a gradient of Hexanes/EtOAc allows the less polar O-alkylated product to elute long before the highly polar 
    
    
    
    .

Quantitative Comparison of Alkylation Reagents

To assist in reagent selection, the following table summarizes the performance metrics of the two primary methodologies based on standard laboratory yields and selectivity profiles.

MethodologyReagent SystemChemoselectivity (O vs N)Typical YieldReaction TempBest Suited For
Mild Base

/ MeCN
> 99:180–95%80 °C (Reflux)Primary/Secondary Alkyl Halides, Scalable synthesis
Mitsunobu

/ DIAD / THF
100:065–85%0 °C to RTChiral Alcohols (Inversion), Acid/Base-sensitive substrates
Strong Base NaH / DMF~ 40:60Variable0 °C to RTNot recommended (Leads to N-alkylation mixtures)

Workflows and Mechanistic Diagrams

Chemoselectivity A N-acetyl-2-aminophenol (OH pKa ~9.5, NH pKa ~15) B Mild Base (K2CO3) or Mitsunobu A->B Mild conditions C Strong Base (NaH) A->C Harsh conditions D Phenoxide Anion (Selective) B->D E Phenoxide & Amidate (Non-selective) C->E F O-Alkylated Product (Target) D->F + R-X or R-OH G O- & N-Alkylated Mixtures E->G + R-X

Logical decision tree for chemoselective O-alkylation based on pKa differentials.

MitsunobuWorkflow Step1 1. Dissolve 2-acetamidophenol, Alcohol, & PPh3 in dry THF Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise addition of DIAD/DEAD Step2->Step3 Step4 4. Warm to RT & Stir (12-24h) Step3->Step4 Step5 5. Aqueous Workup (EtOAc/H2O) Step4->Step5 Step6 6. Flash Chromatography (Remove Ph3P=O) Step5->Step6

Step-by-step experimental workflow for the Mitsunobu O-alkylation protocol.

References

  • Evans, D. A. "Evans pKa Table." Harvard University, Department of Chemistry and Chemical Biology. URL:[Link]

  • Al-Hashimi, M., et al. "Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions." RSC Advances, 2021, 11, 37635-37644. URL:[Link]

  • Kumara Swamy, K. C., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551-2651. URL:[Link]

  • Hatanaka, M., et al. "Condensed imidazole derivatives." US Patent US20040116328A1, Google Patents, 2004.

High-Precision Solvent Selection for the Chemoselective Synthesis of Bromoethoxy Phenylacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of bromoethoxy phenylacetamides (e.g., N-(4-(2-bromoethoxy)phenyl)acetamide) is a critical intermediate step in medicinal chemistry, serving as a precursor for beta-blockers, kinase inhibitors, and PROTAC linkers. This transformation relies on the Williamson ether synthesis between a hydroxyphenylacetamide (like paracetamol) and a 1,2-dihaloethane. However, this reaction is plagued by competing pathways: elimination (E2) , dimerization (bis-alkylation), and amide hydrolysis . This guide provides a scientifically grounded protocol for solvent selection, balancing reaction kinetics (dielectric constant) with chemoselectivity and downstream processability.

Mechanistic Foundation & Solvent Effects[1][2][3][4][5]

To select the correct solvent, one must understand the transition state energetics. The reaction follows an


 mechanism  where the phenoxide anion attacks the electrophilic carbon of 1,2-dibromoethane.
The "Naked Anion" Effect
  • Polar Protic Solvents (e.g., Ethanol, Water): Hydrogen bond to the phenoxide oxygen, stabilizing the ground state and raising the activation energy. This slows the reaction and requires higher temperatures, which promotes side reactions.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Solvate the cation (

    
    , 
    
    
    
    ) effectively but leave the phenoxide anion "naked" (unsolvated). This destabilizes the ground state and dramatically accelerates the reaction rate.
Competitive Pathways
  • Desired

    
    :  Formation of the bromoethoxy ether.
    
  • Undesired Dimerization: The product (bromoethoxy ether) acts as an electrophile for another phenoxide molecule, forming a bis-phenoxy ethane bridge. Solution: Excess dibromoethane.

  • Undesired E2 Elimination: Formation of vinyl bromide. Promoted by high temperatures and strong, bulky bases.

Visualization: Reaction Pathways

ReactionPathways Start Hydroxyphenylacetamide (Phenoxide) TS_SN2 Transition State (SN2) Solvent Dependent Start->TS_SN2 + Base Reagent 1,2-Dibromoethane (Excess) Reagent->TS_SN2 Product Bromoethoxy Phenylacetamide (Target) TS_SN2->Product Polar Aprotic (Fast) Dimer Bis-phenoxy Dimer (Impurity) TS_SN2->Dimer Low Reagent Equiv. Elimination Vinyl Bromide (Impurity) TS_SN2->Elimination High Temp (>80°C)

Figure 1: Competitive reaction pathways in the alkylation of phenylacetamides. Solvent choice modulates the ratio of Product vs. Elimination.

Solvent Selection Matrix

The following table summarizes the performance of standard and green solvents for this specific transformation.

Solvent SystemClassReaction RateWorkup DifficultyGreen ScoreRecommendation
Acetonitrile (MeCN) Polar AproticHighLow (Evaporation)ModeratePrimary Choice
Acetone Polar AproticModerateVery Low (Filtration)HighStandard / Scale-up
DMF / DMSO Dipolar AproticVery HighHigh (Aq. Wash/High BP)Low (Toxicity)Difficult Substrates Only
2-MeTHF Ether (Bio-based)ModerateLow (Phase Split)Very HighGreen Alternative
Cyrene™ Bio-based DipolarHighModerateVery HighDMF Replacement
Expert Insight: Why Acetonitrile?

While DMF offers the fastest rates, removing it requires aqueous washes that can hydrolyze the acetamide group or solubilize the product, leading to yield loss. Acetonitrile offers the best compromise: it is polar enough to support the "naked anion" effect but has a low boiling point (82°C) for easy removal.

Optimized Experimental Protocol

Objective: Synthesis of N-(4-(2-bromoethoxy)phenyl)acetamide. Scale: 10 mmol (approx. 1.5 g of paracetamol).

Materials
  • Substrate:

    
    -(4-hydroxyphenyl)acetamide (Paracetamol) [1.51 g, 10 mmol].
    
  • Reagent: 1,2-Dibromoethane [9.4 g, 50 mmol] (5.0 equiv - Critical for preventing dimerization).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular [2.76 g, 20 mmol].
    
  • Solvent: Acetonitrile (MeCN), HPLC Grade [30 mL].

Step-by-Step Methodology
  • Setup:

    • Equip a 100 mL round-bottom flask (RBF) with a heavy magnetic stir bar and a reflux condenser.

    • Note: Ensure glassware is dry.[1] Water quenches the reaction rate by solvating the anion.

  • Reagent Addition:

    • Charge the RBF with Paracetamol (10 mmol) and Acetonitrile (30 mL).

    • Add

      
        (20 mmol). The mixture will be a suspension.
      
    • Crucial Step: Add 1,2-Dibromoethane (50 mmol) in one portion.

    • Why 5 equivalents? High local concentration of the electrophile ensures the phenoxide attacks the dibromide rather than a newly formed product molecule.

  • Reaction:

    • Heat the mixture to reflux (80–82°C) with vigorous stirring (800 rpm).

    • Time: 6–12 hours.

    • Monitoring: Check via TLC (Mobile phase: 50% EtOAc/Hexane).

      • Starting Material

        
        : ~0.2 (Paracetamol is polar).
        
      • Product

        
        : ~0.5.[2]
        
      • Dimer

        
        : ~0.6-0.7 (Non-polar).
        
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      /KBr) using a sintered glass funnel. Rinse the cake with cold MeCN (10 mL).
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove MeCN and excess 1,2-dibromoethane.

    • Note: 1,2-Dibromoethane has a BP of ~131°C. It will require good vacuum or co-evaporation with toluene to remove completely.

  • Purification:

    • The residue is often a solid or thick oil.

    • Recrystallization: Dissolve in minimum hot Ethanol (or IPA) and add water dropwise until turbid. Cool to 4°C.

    • Yield: Expected 75–85%.

Workflow Diagram

Workflow Step1 Dissolve Paracetamol in MeCN + K2CO3 Step2 Add 5.0 equiv 1,2-Dibromoethane Step1->Step2 Step3 Reflux 80°C (6-12 Hours) Step2->Step3 Step4 Filter Salts (Remove K2CO3) Step3->Step4 Step5 Evaporate Solvent & Excess Reagent Step4->Step5 Step6 Recrystallize (EtOH/Water) Step5->Step6

Figure 2: Optimized workflow for the synthesis of bromoethoxy phenylacetamide using Acetonitrile.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Phenoxide not forming; Solvent too wet.Use anhydrous solvent; Switch to

(Cesium effect increases solubility).
High Dimer Formation Reagent concentration too low.Increase 1,2-dibromoethane to 8-10 equivalents.
Product is Oily Residual solvent/reagent.[2]Triturate with cold hexanes or diethyl ether to induce crystallization.
Dark Coloration Oxidation of phenol.Degas solvent with Nitrogen (

) before reflux.

Green Chemistry Alternatives

For laboratories adhering to Green Chemistry Principles (reducing toxicity and waste), consider the following substitutions:

  • Solvent Replacement: Replace DMF with Cyrene™ (dihydrolevoglucosenone).[3] It possesses similar dipolarity but is cellulose-derived and non-mutagenic.[4]

    • Protocol Adjustment: Cyrene has a high boiling point (227°C). Workup requires adding water to precipitate the product, as Cyrene is water-miscible.

  • Base Replacement: Use Polymer-supported TBD (Triazabicyclodecene) for easier filtration workup, though this increases cost.

References

  • Williamson Ether Synthesis Mechanism & Solvent Effects

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][5][6][7] Available at: [Link]

  • Green Solvent Alternatives (Cyrene vs. DMF)

    • Sherwood, J. et al. "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents."[3][4][8] Green Chemistry, 2014. Available at: [Link]

  • Synthesis of Phenylacetamide Derivatives (Protocol Reference)

    • National Institutes of Health (PMC). "Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives." Available at: [Link]

  • General Protocol for Phenolic Alkylation

Sources

Application Notes and Protocols for the Scalable Synthesis of N-[2-(2-bromoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-[2-(2-bromoethoxy)phenyl]acetamide is a valuable bifunctional building block in medicinal chemistry and materials science, incorporating a reactive bromoethoxy group for further derivatization and a stable acetamide moiety. This document provides a detailed, scalable, and robust two-step synthetic route for its preparation, commencing from commercially available 2-aminophenol. The synthesis involves an initial chemoselective N-acetylation followed by a Williamson ether synthesis. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, characterization data, and safety considerations to ensure reproducible and efficient synthesis on a laboratory and pilot scale.

Introduction

The synthesis of functionalized aromatic compounds is a cornerstone of modern drug discovery and development. The title compound, N-[2-(2-bromoethoxy)phenyl]acetamide, serves as a key intermediate for constructing more complex molecules, such as heterocyclic compounds and potential pharmacologically active agents.[1][2] Its structure features a reactive primary alkyl bromide, ideal for nucleophilic substitution reactions, and a protected aniline, which can be deprotected if necessary for further functionalization.

This application note details a high-yielding, two-step synthesis. The initial step is the chemoselective acetylation of the amino group of 2-aminophenol to yield N-(2-hydroxyphenyl)acetamide.[3] This intermediate is then subjected to a Williamson ether synthesis, a classic and reliable method for forming ether linkages, by reacting it with 1,2-dibromoethane under basic conditions to afford the final product.[4][5] The protocols have been designed with scalability and reproducibility as primary objectives.

Overall Reaction Scheme

Part 1: Synthesis of N-(2-hydroxyphenyl)acetamide (Intermediate)

Principle and Mechanistic Insight

The first step involves the selective N-acetylation of 2-aminophenol. The amino group is significantly more nucleophilic than the phenolic hydroxyl group, allowing for a chemoselective reaction with an acylating agent like acetic anhydride. The reaction proceeds via nucleophilic attack of the nitrogen lone pair on one of the carbonyl carbons of acetic anhydride, followed by the departure of an acetate leaving group. This method is highly efficient for producing N-acetylated anilines.[3][6]

Experimental Protocol: Synthesis of N-(2-hydroxyphenyl)acetamide
  • Reagent Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-aminophenol (109.1 g, 1.0 mol) and 300 mL of glacial acetic acid.

  • Reaction Initiation: Stir the mixture to obtain a suspension. Begin cooling the flask in an ice-water bath.

  • Addition of Acetic Anhydride: Once the internal temperature reaches 10-15 °C, add acetic anhydride (112.3 g, 1.1 mol, 1.1 eq.) dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the temperature does not exceed 25 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminophenol is consumed.

  • Product Precipitation: Slowly pour the reaction mixture into 2 L of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. The expected yield of N-(2-hydroxyphenyl)acetamide is typically high (90-95%).

Purification Protocol (Recrystallization)
  • Transfer the crude, dry N-(2-hydroxyphenyl)acetamide to a suitably sized Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[3]

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization Data for N-(2-hydroxyphenyl)acetamide
PropertyValueReference
Appearance Off-white to light brown powder
Melting Point 208-211 °C
Molecular Formula C₈H₉NO₂[7]
Molecular Weight 151.16 g/mol
¹H NMR (DMSO-d₆) δ 9.65 (s, 1H, OH), 9.30 (s, 1H, NH), 7.85 (d, 1H), 7.05 (t, 1H), 6.90 (d, 1H), 6.80 (t, 1H), 2.10 (s, 3H, CH₃)(Predicted)
¹³C NMR (DMSO-d₆) δ 169.0, 148.5, 126.0, 124.5, 121.5, 119.0, 115.5, 24.0(Predicted)
IR (KBr, cm⁻¹) ~3400 (O-H), ~3150 (N-H), ~1660 (C=O, Amide I), ~1540 (N-H bend)(Predicted)

Part 2: Scalable Synthesis of N-[2-(2-bromoethoxy)phenyl]acetamide

Principle and Mechanistic Insight

This step employs the Williamson ether synthesis, a classic Sₙ2 reaction.[4][8] The phenolic hydroxyl group of N-(2-hydroxyphenyl)acetamide is first deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1,2-dibromoethane, displacing one of the bromide ions as a leaving group. Using a large excess of 1,2-dibromoethane is crucial for scalability as it serves as both the alkylating agent and a solvent, minimizing the formation of the undesired diether byproduct. The reaction is most efficient with primary alkyl halides like 1,2-dibromoethane, as they are less prone to competing elimination reactions.[5][9]

Experimental Protocol: Synthesis of N-[2-(2-bromoethoxy)phenyl]acetamide
  • Reagent Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add N-(2-hydroxyphenyl)acetamide (151.16 g, 1.0 mol), anhydrous potassium carbonate (207.3 g, 1.5 mol, 1.5 eq.), and 1,2-dibromoethane (938.8 g, 5.0 mol, 5.0 eq.).

  • Reaction Conditions: Heat the heterogeneous mixture to a gentle reflux (approx. 130 °C) under a nitrogen atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-18 hours.

  • Work-up - Removal of Excess Reagent: After cooling to room temperature, filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the salts with a small amount of dichloromethane (DCM). Distill the filtrate under reduced pressure to recover the excess 1,2-dibromoethane.

  • Extraction: Dissolve the resulting crude oil/solid in 800 mL of DCM. Transfer the solution to a separatory funnel and wash with 1M NaOH solution (2 x 300 mL) to remove any unreacted starting material, followed by deionized water (2 x 300 mL), and finally with brine (300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification Protocol (Recrystallization)
  • Dissolve the crude N-[2-(2-bromoethoxy)phenyl]acetamide in a minimal amount of hot isopropanol or a mixture of ethyl acetate/hexane.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small portion of cold solvent, and dry under vacuum. Typical yields after purification range from 75-85%.

Characterization and Data Summary

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

ParameterExpected DataRationale / Reference
Appearance White to off-white solidGeneral for purified organic compounds
Molecular Formula C₁₀H₁₂BrNO₂[10]
Molecular Weight 258.11 g/mol [10]
¹H NMR (CDCl₃, 400 MHz) δ 8.2 (br s, 1H, NH), 7.9 (d, 1H, Ar-H), 7.1-6.9 (m, 3H, Ar-H), 4.3 (t, 2H, -O-CH₂-), 3.7 (t, 2H, -CH₂-Br), 2.2 (s, 3H, -COCH₃)Predicted based on similar structures.[11]
¹³C NMR (CDCl₃, 101 MHz) δ 168.5 (C=O), 148.0 (Ar-C-O), 128.0 (Ar-C-N), 124.0, 122.0, 121.0, 112.0 (Ar-C), 68.0 (-O-CH₂-), 29.0 (-CH₂-Br), 25.0 (-COCH₃)Predicted based on similar structures.
IR (KBr, cm⁻¹) ~3280 (N-H stretch), ~2950 (C-H stretch), ~1665 (C=O, Amide I), ~1530 (N-H bend), ~1240 (Ar-O-C stretch), ~650 (C-Br stretch)[12]
Mass Spec (EI-MS) m/z 257/259 ([M]⁺, Br isotope pattern), 151 ([M - CH₂CH₂Br]⁺), 109 ([M - CH₂CH₂Br - COCH₂]⁺)Predicted fragmentation pattern

Safety and Handling

  • 2-Aminophenol: Harmful if swallowed or inhaled. May cause an allergic skin reaction.[13] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable. Handle with extreme care in a fume hood.

  • 1,2-Dibromoethane: Highly toxic, carcinogenic, and an environmental hazard. All handling must be performed in a certified chemical fume hood with appropriate PPE. Consult the Safety Data Sheet (SDS) before use.

  • Potassium Carbonate: Can cause skin and eye irritation. Avoid inhaling dust.

  • Solvents (DCM, Ethanol, etc.): Flammable and/or volatile. Use in a well-ventilated area and away from ignition sources.

Workflow and Process Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of N-[2-(2-bromoethoxy)phenyl]acetamide.

Synthesis_Workflow cluster_step1 Part 1: Acetylation cluster_step2 Part 2: Williamson Ether Synthesis A 2-Aminophenol + Glacial Acetic Acid B Add Acetic Anhydride (0-10°C) A->B 1.0 eq C Stir at RT (2h) B->C D Precipitate in Ice Water C->D E Filter & Wash (H₂O) D->E F Dry Crude Intermediate E->F G Recrystallize (Ethanol) F->G Purification H N-(2-hydroxyphenyl)acetamide (Intermediate) G->H H2 Intermediate + K₂CO₃ + 1,2-Dibromoethane I Reflux (12-18h) H2->I 1.5 eq Base 5.0 eq Alkyl Halide J Filter Salts & Distill Excess Reagent I->J K DCM Extraction & NaOH/H₂O Wash J->K L Dry (Na₂SO₄) & Concentrate K->L M Recrystallize (Isopropanol) L->M Purification N N-[2-(2-bromoethoxy)phenyl]acetamide (Final Product) M->N

Caption: Workflow for the two-step synthesis of the target compound.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 2-Aminophenol Derivatives in Transition Metal Complex Formation.
  • Mileski, D. R., Kaplan, H. R., Malone, M. H., & Nieforth, K. A. (1965). SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES. Journal of Pharmaceutical Sciences, 54(2), 295–298. [Link]

  • Wikipedia. (2023). 2-Aminophenol. Retrieved from [Link]

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25301–25327. [Link]

  • Veselá, E., & Dračínský, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19041–19051. [Link]

  • Benchchem. (n.d.). A Technical Guide to the Spectroscopic Characterization of N-substituted Acetamides.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • Supporting Information for KBr/K2S2O8-Mediated Dibromohydration of N-(2-Alkynylaryl)acetamide. (n.d.).
  • Benchchem. (n.d.). 2-Bromoacetamide synthesis and purification methods.
  • Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. PLOS ONE, 16(1), e0244720. [Link]

  • Wang, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(15), 3367. [Link]

  • Supporting Information for Amide Synthesis in RDES. (n.d.). Retrieved from [Link]

  • Aslam, S., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. Journal of the Chemical Society of Pakistan, 36(6), 1093-1100.
  • PubChem. (n.d.). 2-Acetamidophenol. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 90-100.
  • Supporting Information for Discovery of 2-((4,6- dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives. (n.d.). Retrieved from [Link]

  • Kumar, A., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Verma, V., Yogi, B., & Gupta, S. K. (2020). N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(2), 643-649.
  • Ghorab, M. M., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of the Iranian Chemical Society, 19, 2347–2366. [Link]

  • Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 30. [Link]

  • Patil, S. B., & Yadav, G. D. (2019). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 4(1), 1634–1643. [Link]

  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-[2-(2-bromoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of N-[2-(2-bromoethoxy)phenyl]acetamide via the alkylation of N-(2-hydroxyphenyl)acetamide (2-acetamidophenol) with 1,2-dibromoethane is a critical Williamson ether synthesis workflow. This intermediate is frequently utilized in the development of biologically active benzoxazine derivatives and arylpiperazine targets.

Despite its apparent simplicity, this reaction is notoriously prone to chemoselectivity issues, dimerization, and competitive elimination. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your mono-alkylation yield.

Reaction Workflow & Competing Pathways

To troubleshoot effectively, we must first map the mechanistic pathways. The reaction relies on an SN2 displacement, but the bifunctional nature of both the nucleophile and the electrophile introduces competing side reactions.

ReactionPathway SM 2-Acetamidophenol (Nucleophile) Base K2CO3 Base (Deprotonation) SM->Base pKa ~9.7 Intermediate Potassium Phenoxide Intermediate Base->Intermediate Product N-[2-(2-bromoethoxy)phenyl]acetamide (Target Product) Intermediate->Product + 1,2-Dibromoethane (SN2 Reaction) Electrophile 1,2-Dibromoethane (Excess) Electrophile->Product Electrophilic Attack Dimer 1,2-bis(2-acetamidophenoxy)ethane (Dimer Byproduct) Product->Dimer + Phenoxide (If DBE is limiting)

Chemical workflow and competing dimerization pathway in Williamson ether synthesis.

Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak at m/z 328 (M+H) corresponding to the dimer. How do I stop over-alkylation? Causality: 1,2-dibromoethane is a symmetrical, bifunctional electrophile. Once the first bromide is displaced, the resulting mono-alkylated product (your target) contains a primary alkyl bromide that is highly susceptible to a second SN2 attack by another phenoxide molecule. Solution: You must manipulate collision probability. Use a massive stoichiometric excess of 1,2-dibromoethane (typically 3.0 to 5.0 equivalents)[1]. By flooding the reaction matrix with the primary electrophile, the phenoxide is statistically far more likely to collide with unreacted 1,2-dibromoethane than with the newly formed product. Furthermore, adding the phenoxide solution dropwise to the 1,2-dibromoethane (inverse addition) keeps the local concentration of the electrophile artificially high.

Q2: I am observing a mixture of O-alkylated and N-alkylated products. How do I ensure chemoselectivity? Causality: 2-acetamidophenol contains two acidic protons: the phenol (-OH) and the amide (-NH). The pKa of the phenol is approximately 9.7, while the pKa of the acetamide is roughly 15[2]. Solution: The choice of base dictates chemoselectivity. Strong bases like Sodium Hydride (NaH) or Potassium Hydroxide (KOH) will deprotonate both sites, leading to N,O-dialkylation. You must use a mild base like Potassium Carbonate (K2CO3). The conjugate acid of K2CO3 (bicarbonate) has a pKa of 10.3. This provides sufficient thermodynamic driving force to quantitatively deprotonate the phenol without touching the amide.

Q3: The reaction is stalling at 40% conversion, and I smell a sharp, sweet odor. What is happening? Causality: The sharp odor is likely vinyl bromide. Under basic conditions and high heat, 1,2-dibromoethane can undergo E2 elimination rather than SN2 substitution. This consumes your electrophile and generates hydrobromic acid, which neutralizes your base and stalls the reaction. Solution: Lower the reaction temperature (do not exceed 85 °C) and introduce a nucleophilic catalyst. Adding 0.1 equivalents of Potassium Iodide (KI) triggers an in situ Finkelstein reaction, temporarily converting the alkyl bromide to an alkyl iodide. Iodide is a superior leaving group, which accelerates the SN2 pathway and allows the reaction to proceed efficiently at lower temperatures, effectively outcompeting the E2 elimination pathway.

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and expected yields based on established literature for phenol alkylation with 1,2-dibromoethane[3].

Base SystemSolvent1,2-DBE (Eq.)Additive / CatalystTemp (°C)Dominant PathwayExpected Yield
NaOHWater/DCM3.0TBAB (Phase Transfer)40SN2 + E2 Elimination~45 - 50%
NaHTHF3.0None65N,O-Dialkylation< 20% (Target)
K2CO3Acetonitrile1.1None82Dimerization~35 - 40%
K2CO3DMF5.0None85Mono-alkylation~70%
K2CO3 Acetonitrile 5.0 KI (0.1 eq) 80 Optimized Mono-alkylation > 80%
Diagnostic Decision Tree

Use this logical workflow to identify and resolve bottlenecks during your reaction optimization.

Troubleshooting Start Issue: Low Yield of Target Product Q1 LC-MS Analysis: Is dimer mass dominant? Start->Q1 Sol1 Solution: Increase 1,2-DBE to 5-10 eq Use inverse addition Q1->Sol1 Yes Q2 Is unreacted phenol remaining? Q1->Q2 No Sol2 Solution: Add KI (0.1 eq) to accelerate SN2 Check base quality Q2->Sol2 Yes Q3 Is N-alkylation observed? Q2->Q3 No Sol3 Solution: Switch to milder base (K2CO3) Avoid NaH/KOH Q3->Sol3 Yes

Diagnostic decision tree for identifying and resolving low yield reaction bottlenecks.

Standardized Experimental Protocol

This self-validating protocol utilizes K2CO3 for chemoselectivity, excess electrophile to prevent dimerization, and KI to accelerate the SN2 kinetics[3].

Reagents & Materials:

  • N-(2-hydroxyphenyl)acetamide (2-acetamidophenol): 1.0 eq (10 mmol, 1.51 g)

  • 1,2-Dibromoethane: 5.0 eq (50 mmol, 4.3 mL)

  • Potassium Carbonate (K2CO3, anhydrous, finely powdered): 2.5 eq (25 mmol, 3.45 g)

  • Potassium Iodide (KI): 0.1 eq (1 mmol, 0.16 g)

  • Anhydrous Acetonitrile (ACN) or DMF: 30 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert nitrogen gas.

  • Phenoxide Generation: Add 2-acetamidophenol (1.51 g), finely powdered K2CO3 (3.45 g), and KI (0.16 g) to the flask. Suspend the mixture in 20 mL of anhydrous Acetonitrile. Stir the suspension at 60 °C for 30 minutes.

    • Self-Validation Check: The slurry should develop a distinct yellow/orange tint, confirming the deprotonation of the phenol and the generation of the active phenoxide nucleophile.

  • Electrophile Preparation: In a separate dropping funnel, dilute 1,2-dibromoethane (4.3 mL) in 10 mL of Acetonitrile.

  • Inverse Addition: Add the 1,2-dibromoethane solution dropwise to the phenoxide suspension over 15 minutes. This maintains a massive local excess of the electrophile, suppressing dimer formation.

  • Reaction: Elevate the temperature to 80 °C (gentle reflux for ACN) and stir vigorously for 12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (lower Rf) should disappear, replaced by a major higher Rf spot (target) and minimal baseline material.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr, unreacted K2CO3). Wash the filter cake with 15 mL of EtOAc.

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane. Dissolve the crude residue in 50 mL EtOAc and wash sequentially with distilled water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from ethanol to yield the pure N-[2-(2-bromoethoxy)phenyl]acetamide.

References
  • Source: National Institutes of Health (NIH)
  • Title: Application Notes: N-Alkylation of Phthalimide with 1,2-Dibromoethane - Benchchem Source: BenchChem URL
  • Title: Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder Source: Ricerca UniBa URL
  • Title: Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions Source: ResearchGate URL

Sources

Preventing dimerization during reaction of 1,2-dibromoethane with 2-acetamidophenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of the mono-alkylation of 2-acetamidophenol with 1,2-dibromoethane.

Executive Summary & Reaction Context

Goal: Synthesis of


-(2-(2-bromoethoxy)phenyl)acetamide  (Target Mono-Ether).
Core Challenge:  Preventing the formation of the 1,2-bis(2-acetamidophenoxy)ethane  (Dimer/Bis-Ether).

In the alkylation of 2-acetamidophenol with 1,2-dibromoethane, "dimerization" refers to the double displacement reaction where the initial product reacts with a second equivalent of the phenol. This side reaction is statistically favored if the local concentration of the alkyl halide is low. This guide provides a protocol to maximize the mono-alkylated product via high-dilution kinetics and stoichiometric control .

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. The "Red" path represents the unwanted dimerization.

ReactionPathway Start 2-Acetamidophenol (Nucleophile) Intermediate Target Mono-Ether (N-(2-(2-bromoethoxy)phenyl)acetamide) Start->Intermediate k1 (Fast, Mono-alkylation) Reagent 1,2-Dibromoethane (Electrophile) Dimer Unwanted Dimer (Bis-phenoxy ethane) Intermediate->Dimer k2 (Slow, if excess Phenol present) Cyclic Potential Side Product (Benzoxazine derivative) Intermediate->Cyclic Intramolecular Cyclization (High T / Strong Base)

Figure 1: Reaction pathway showing the competition between the desired mono-alkylation (Green) and the unwanted dimerization (Red).[1]

Troubleshooting & FAQs

Q1: Why is the dimer (bis-ether) forming despite using 1 equivalent of dibromoethane?

Root Cause: Statistical probability. In a 1:1 mixture, as soon as the mono-product forms, it competes with the starting material for the remaining alkyl halide. Solution: You must alter the stoichiometry drastically.

  • Standard Rule: Use 3.0 to 5.0 equivalents of 1,2-dibromoethane relative to the phenol.

  • Mechanism: This ensures that every phenoxide ion encounters a fresh dibromide molecule rather than an already-reacted mono-bromide [1].

Q2: Does the order of addition matter?

Yes, it is critical.

  • Wrong Way: Adding 1,2-dibromoethane to the phenol. This creates a temporary excess of phenol relative to the halide, favoring dimerization.

  • Correct Way (Reverse Addition): Add the Phenol/Base mixture dropwise INTO the solution of 1,2-dibromoethane . This maintains a high local concentration of the electrophile [2].

Q3: Which base should I use?

Recommended: Potassium Carbonate (


)  or Cesium Carbonate (

)
.
  • Why: These are mild, non-nucleophilic bases that promote

    
     alkylation without causing hydrolysis of the acetamido group.
    
  • Avoid: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). Strong hydroxide bases can hydrolyze the amide bond (converting acetamidophenol back to aminophenol) or promote E2 elimination of the dibromide to vinyl bromide [3].

Q4: How do I remove the dimer if it forms?

The dimer is significantly less soluble in polar solvents than the mono-product due to its higher molecular weight and symmetry.

  • Purification Strategy: The dimer often precipitates from the reaction mixture (especially in ethanol or cold acetonitrile). Filter the solids; the filtrate usually contains your target mono-bromide.

  • Recrystallization: If the product is solid, recrystallize from Ethanol/Water. The dimer is insoluble in hot ethanol in many cases, whereas the mono-bromide dissolves.

Optimized Experimental Protocol

Objective: Synthesis of


-(2-(2-bromoethoxy)phenyl)acetamide on a 10 mmol scale.
Materials
  • Substrate: 2-Acetamidophenol (1.51 g, 10 mmol)

  • Reagent: 1,2-Dibromoethane (9.4 g, 50 mmol) [5.0 Equivalents]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.07 g, 15 mmol)
    
  • Solvent: Acetonitrile (MeCN) or Acetone (Dry). Note: MeCN allows higher temperatures if reaction is sluggish.

Step-by-Step Workflow

ProtocolFlow Step1 Preparation Dissolve 1,2-Dibromoethane (5.0 eq) in Solvent (Vol A) Step3 Reverse Addition Add Mixture B dropwise to Mixture A over 1-2 hours at Reflux Step1->Step3 Step2 Mixture B Mix 2-Acetamidophenol (1.0 eq) + K2CO3 (1.5 eq) in Solvent (Vol B) Step2->Step3 Step4 Reaction Monitoring TLC/HPLC check for Dimer vs Mono (Stop before Dimer increases) Step3->Step4 Step5 Workup Filter salts -> Evaporate Solvent -> Distill excess Dibromoethane Step4->Step5

Figure 2: Workflow emphasizing the "Reverse Addition" technique.

  • Setup (Receiver Flask): In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, place 1,2-dibromoethane (50 mmol) and Acetonitrile (30 mL) . Heat to mild reflux (

    
    ).
    
  • Feed Preparation: In a separate vessel, mix 2-acetamidophenol (10 mmol) and

    
     (15 mmol)  in Acetonitrile (20 mL) . Stir for 15 minutes to generate the phenoxide intermediate.
    
  • Reverse Addition: Using a dropping funnel or syringe pump, add the Feed suspension into the Receiver Flask slowly over 1 to 2 hours .

    • Critical: Slow addition keeps the phenol concentration low relative to the dibromide.

  • Completion: After addition, reflux for an additional 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The mono-product typically runs higher (less polar) than the starting phenol but lower than the dibromide.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotovap).

    • Removal of Excess Reagent: The residue will contain the product and excess 1,2-dibromoethane. 1,2-dibromoethane (b.p.

      
      ) can be removed by high-vacuum distillation or by triturating the solid residue with cold hexanes (if the product is solid).
      
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Quantitative Comparison of Conditions

The following table summarizes how reaction parameters affect the Product-to-Dimer ratio (P:D).

VariableConditionExpected P:D RatioNotes
Stoichiometry 1:1 (Dibromide:Phenol)~50:50High dimerization inevitable.
1:5 (Phenol:Dibromide) >95:5 Optimal for mono-alkylation.
Addition Mode Normal (Dibromide to Phenol)70:30High local phenol conc. favors dimer.
Reverse (Phenol to Dibromide) 95:5 Keeps electrophile in excess.
Solvent DMF (

)
85:15High T increases rate of all steps (risk of dimer).
Acetone/MeCN (Reflux) 90:10 Milder T provides better selectivity.

References

  • General Phenol Alkylation Kinetics

    • Org.[2][3][4][5] Synth.2017 , 94, 1-13. Rhenium-Catalyzed ortho-Alkylation of Phenols. (General principles of phenol alkylation selectivity).

  • Stoichiometry and Phase Control

    • Jana, N. K.; Verkade, J. G. "Phase-Vanishing Methodology for Efficient Bromination, Alkylation, Epoxidation, and Oxidation Reactions." Org.[2][4][6] Lett.2003 , 5, 3787-3790. (Discusses using 1,2-dibromoethane as both solvent and reactant to prevent side reactions).

  • Base Selection & Side Reactions

    • BenchChem Technical Note: "Overcoming Low Yields in the Alkylation of 1-Indanone.
  • Specific Synthesis Context (Analogous Reactions)

    • Patent KR840002141B1. "Process for preparing benzoxazine derivatives." (Describes reacting substituted nitrophenol with excess 1,2-dibromoethane and in DMF).

Sources

Troubleshooting low conversion in O-alkylation of acetamidophenols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: O-ALK-004 Subject: Troubleshooting Low Conversion & Selectivity Issues Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Interface

Before modifying your protocol, use this logic flow to identify the bottleneck. Most failures in O-alkylation of acetamidophenols (e.g., paracetamol) stem from three root causes: Solvation Shells , Ion Pairing , or Competitive Nucleophilicity .

TroubleshootingFlow Start START: Low Conversion (<50%) CheckSolubility Is the base fully suspended/dissolved? Start->CheckSolubility CheckWater Is the solvent anhydrous? CheckSolubility->CheckWater Yes GrindBase Action: Grind K2CO3/Cs2CO3 or Add 18-Crown-6 CheckSolubility->GrindBase No (Clumping) CheckProd Analyze Impurity Profile (HPLC/NMR) CheckWater->CheckProd Yes DrySolvent Action: Dry Solvent (Water solvates nucleophile) CheckWater->DrySolvent No N_Alk Issue: Selectivity Failure Change Solvent to Phenolic-Selective (Switch DMF -> Acetone/MeCN) CheckProd->N_Alk N-alkylated product found SM_Rec Issue: Low Reactivity Switch to Cs2CO3 or Add KI (Finkelstein) CheckProd->SM_Rec Only Starting Material Elim Issue: E2 Competition Lower Temp or Change Leaving Group CheckProd->Elim Alkene detected

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Technical Analysis: The "Why" Behind the Failure

To fix the reaction, you must understand the competition at the molecular level. Acetamidophenols are ambident nucleophiles .

The Selectivity Mechanism

The acetamido group (


) is electron-withdrawing, but it possesses a lone pair on the nitrogen. However, under mild basic conditions, the competition is governed by 

and Hard-Soft Acid-Base (HSAB) theory.
  • Acidity (

    
    ): 
    
    • Phenol -OH:

      
      .
      
    • Amide -NH:

      
      .
      
    • Implication: Using a carbonate base (

      
       or 
      
      
      
      ) will deprotonate the phenol to the phenoxide exclusively . It is not strong enough to deprotonate the amide. If you use
      
      
      or
      
      
      in harsh conditions, you risk deprotonating the nitrogen, leading to N-alkylation.
  • The "Cesium Effect":

    • In aprotic solvents, the counter-cation matters.

      
       (1.38 Å) forms a tight ion pair with the phenoxide oxygen, shielding it from the alkyl halide.
      
    • 
       (1.67 Å) is larger and softer. It forms a "loose" ion pair, leaving the phenoxide "naked" and highly reactive. This is often the silver bullet for stalled conversions.
      

Optimization Matrices

A. Base & Solvent Selection

Do not choose reagents randomly. Use this matrix to select conditions based on your substrate's constraints.

VariableStandard (

)
High-Performance (

)
Green / Scale-Up (PTC)
Base Potassium Carbonate (Anhydrous)Cesium CarbonateNaOH / KOH (aq)
Solvent Acetone or DMFAcetonitrile (MeCN) or DMFToluene / Water (Biphasic)
Catalyst None (or catalytic KI)NoneTBAB or TEBA (5-10 mol%)
Temp Reflux (

C)
RT to

C

C
Use Case Cost-sensitive, simple substratesSterically hindered phenols, low conversionIndustrial scale, avoiding DMF
Risk Slow kinetics, clumpingExpensiveEmulsion formation
B. Leaving Group Effects

If conversion is <50% after 12 hours, your electrophile may be the bottleneck.

  • Chloride (-Cl): Poor leaving group. Requires high heat or iodide catalysis (Finkelstein conditions).

  • Bromide (-Br): Standard balance of reactivity and stability.

  • Iodide (-I): Excellent leaving group, but "soft." Can sometimes promote N-alkylation if the system is too hot.

  • Mesylate (-OMs): Excellent "hard" leaving group. Highly recommended for O-selectivity.

Validated Protocols

Protocol A: The "Cesium Boost" (Recommended for Low Conversion)

Best for: High-value intermediates where yield is critical.

  • Dissolution: In a flame-dried flask, dissolve 1.0 eq of acetamidophenol in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

    • Why MeCN? It is polar aprotic but easier to remove than DMF, and

      
       has decent solubility in it.
      
  • Base Addition: Add 1.5 eq of Cesium Carbonate (

    
    ) .
    
    • Critical Step: Stir for 30 minutes at Room Temp (RT) before adding the alkyl halide. This ensures complete formation of the "naked" phenoxide.

  • Alkylation: Add 1.1 - 1.2 eq of the Alkyl Halide/Mesylate dropwise.

  • Reaction: Stir at RT. If no progress by TLC after 2 hours, warm to 50°C.

  • Workup: Filter off the solid cesium salts (recycle possible). Concentrate filtrate.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up and avoiding dry solvents.[1]

  • Biphasic Setup: Dissolve 1.0 eq acetamidophenol in Toluene . Add an equal volume of 30% NaOH (aq) .

  • Catalyst: Add 0.05 eq (5 mol%) of Tetrabutylammonium Bromide (TBAB).

  • Alkylation: Add 1.2 eq Alkyl Halide.

  • Reaction: Vigorously stir (must create an emulsion) at 60°C.

    • Mechanism:[1][2][3][4][5][6] The quaternary ammonium salt shuttles the phenoxide from the water layer into the organic layer where it reacts rapidly with the alkyl halide.

Troubleshooting FAQs

Q: I see a new spot on TLC that isn't product or starting material. It's very polar.

  • A: You likely hydrolyzed the amide. This happens if you use strong hydroxide bases (NaOH) without PTC, or if your DMF is wet (hydrolysis at high temp).

    • Fix: Switch to Carbonate bases (

      
      ) and ensure anhydrous conditions.
      

Q: The reaction creates a "gummy" solid that stops the stir bar.

  • A: This is the "coating effect." The inorganic base is being coated by the byproduct salt (KX or CsX).

    • Fix: Use "micronized" or finely ground base. Add an inert abrasive like glass beads or sand to the flask to mechanically grind the surface during stirring.

Q: I am getting N-alkylation (approx. 10-15%).

  • A: Your system is too "soft" or too hot.

    • Fix 1: Lower the temperature.[7] Selectivity decreases as temperature increases.

    • Fix 2: Switch solvent.[1] DMF promotes N-alkylation more than Acetone or MeCN due to higher polarity stabilizing the transition state of the neutral amide attack.

    • Fix 3: Use a "harder" leaving group like a Tosylate or Mesylate instead of an Iodide.[1]

Q: Reaction stalls at 60% conversion.

  • A: Water poisoning. The phenoxide anion is a strong hydrogen bond acceptor. Even trace water solvates it, shutting down nucleophilicity.

    • Fix: Add 3Å Molecular Sieves to the reaction flask.

References

  • Cesium Carbonate Catalysis: Lee, J. C., et al. "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate."[8][9] Synthetic Communications, vol. 25, no.[9] 9, 1995, pp. 1367-1370.[9] Link

  • PTC Methodology: Makosza, M. "Phase-transfer catalysis.[1][10] A general green methodology in organic synthesis." Pure and Applied Chemistry, vol. 72, no. 7, 2000, pp. 1399-1403. Link

  • Acetamidophenol Selectivity: Sahoo, B. M., et al. "Microwave assisted synthesis and pharmacological screening of some novel N- and O-alkylated derivatives of paracetamol." Journal of Taibah University for Science, vol. 11, no. 6, 2017. Link

  • Williamson Ether Synthesis Optimization: "Williamson Ether Synthesis." Organic Chemistry Portal. Link

Sources

Solving solubility issues of N-[2-(2-bromoethoxy)phenyl]acetamide in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N-[2-(2-bromoethoxy)phenyl]acetamide (CAS#: 119416-25-0)[1]

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide advanced troubleshooting, causality analysis, and self-validating protocols for resolving Nuclear Magnetic Resonance (NMR) sample preparation issues specific to aryl acetamides.

Molecular Profiling & Causality of Solubility Issues

N-[2-(2-bromoethoxy)phenyl]acetamide presents highly specific sample preparation challenges. The molecule features a secondary acetamide group (-NH-C=O) positioned ortho to a 2-bromoethoxy ether linkage on an aromatic ring.

The Causality of Poor Solubility: The secondary amide acts as both a potent hydrogen bond donor (via the NH) and acceptor (via the C=O). In non-polar, non-competing solvents like CDCl3, the thermodynamics heavily favor intermolecular hydrogen bonding between solute molecules over solute-solvent interactions. This high lattice energy leads to the formation of stable dimers or higher-order polymeric aggregates.

Macroscopically, this manifests as turbidity or complete precipitation in the NMR tube. Microscopically, even if the sample appears partially dissolved, aggregation restricts molecular tumbling. This restricted motion leads to severe


 relaxation shortening, resulting in drastically broadened NMR resonances that obscure critical 

-coupling information and ruin spectral resolution.

Solvent Selection Matrix

To disrupt these aggregates, the choice of solvent is critical. Below is a quantitative summary of standard NMR solvents and their specific impact on this molecule.

SolventSolvating Power (H-Bond Disruption)Amide NH VisibilityResidual Water Shift (ppm)Residual Solvent Shift (ppm)Recommended Use Case
CDCl3 LowYes (often broad)1.567.26Highly pure, non-aggregated samples.
DMSO-d6 Very HighYes (sharp)3.332.50Default choice for aryl acetamides.
Acetone-d6 ModerateYes2.842.05Alternative if DMSO viscosity is an issue.
CD3OD HighNo (Exchanges with D)4.873.31Co-solvent for forcing dissolution.

Data derived from standard NMR chemical shift reference tables[2][3].

Troubleshooting FAQs

Q1: My sample appears cloudy in CDCl3 even at a low concentration of 5 mg/mL. How can I force dissolution without changing the bulk solvent? A1: Sonication and gentle heating (up to 40°C) can temporarily provide the kinetic energy needed to disrupt the hydrogen-bond network. However, if the sample crashes out upon cooling in the magnet, a self-validating chemical trick is to add 5% (v/v) of a deuterated co-solvent like DMSO-d6 to the CDCl3 suspension. Causality: The highly polarized S=O bond in DMSO outcompetes the acetamide carbonyl for hydrogen bonding, solvating the monomeric form and restoring sharp NMR lines without exchanging the NH proton.

Q2: I am using DMSO-d6 to ensure solubility, but I cannot clearly see the -CH2-Br triplet. What is happening? A2: The 2-bromoethoxy group consists of two methylene multiplets: the -O-CH2- protons typically resonate around 4.2 ppm, while the -CH2-Br protons appear near 3.6 ppm. DMSO-d6 is highly hygroscopic, and its residual water peak (HOD) appears at 3.33 ppm at 298 K[2]. Depending on concentration and trace acidity, this water peak can broaden and overlap entirely with your 3.6 ppm triplet. Causality & Solution: Utilize Variable Temperature (VT) NMR. The chemical shift of the HOD peak is highly temperature-dependent because heating disrupts the water-water hydrogen bonding network[4]. By heating the sample probe to 40°C (313 K), the water peak will predictably shift upfield (towards 3.1 ppm), cleanly resolving your -CH2-Br signals. If the peak moves with temperature, it is definitively water.

Q3: Can I use CD3OD instead of DMSO-d6 to avoid high viscosity? A3: While CD3OD will easily dissolve the compound by disrupting H-bonds, it is a protic solvent. The deuterium in CD3OD will rapidly exchange with the labile amide NH proton, rendering the NH signal invisible in the 1H NMR spectrum. If observing the NH resonance (typically 8-9 ppm) is critical for structural verification, you must use an aprotic H-bond acceptor like DMSO-d6.

Validated Experimental Protocols

Protocol: Preparation of Moisture-Sensitive Aryl Acetamide NMR Samples in DMSO-d6

Step 1: Solvent Dehydration Add activated 4Å molecular sieves (approx. 10% w/v) to a fresh ampoule or bottle of DMSO-d6. Allow it to sit for at least 24 hours prior to use to prevent moisture ingress[5]. Validation Checkpoint: Acquire a blank 1H NMR spectrum of the solvent. The integral of the HOD peak (3.33 ppm) must be <5% relative to the residual DMSO quintet (2.50 ppm) to ensure minimal interference[2].

Step 2: Gravimetric Sample Preparation Weigh exactly 10.0 mg of N-[2-(2-bromoethoxy)phenyl]acetamide using an analytical balance. Causality: Over-concentration (>20 mg/mL) in viscous solvents like DMSO increases macroscopic viscosity, which slows molecular tumbling and degrades spectral resolution. 10 mg is the optimal balance between signal-to-noise ratio and resolution for a 400-600 MHz instrument.

Step 3: Dissolution & Homogenization Add 0.6 mL of the dried DMSO-d6. Vortex vigorously for 60 seconds. Validation Checkpoint: Perform a visual inspection against a bright white light source. The solution must be completely optically clear. The presence of a Tyndall effect (light scattering) indicates micro-particulates that will distort magnetic field homogeneity.

Step 4: Sample Transfer & Shimming Transfer the solution to a high-quality 5 mm NMR tube using a clean glass Pasteur pipette. Cap with a PTFE cap and seal with Parafilm. Validation Checkpoint: Measure the solvent column height; it must be exactly 4.0 to 4.5 cm. A shorter column causes severe magnetic susceptibility gradients at the liquid-air interface, making it impossible to shim the Z1 and Z2 coils effectively.

Decision Workflow

NMR_Workflow Start Assess Sample Solubility (10 mg in 0.6 mL CDCl3) Check Is solution optically clear? Start->Check Acquire Proceed to NMR Acquisition Check->Acquire Yes Turbid Turbidity / Particulates Observed Check->Turbid No Heat Apply gentle heat (40°C) & sonication (5 min) Turbid->Heat Check2 Did it dissolve? Heat->Check2 Check2->Acquire Yes Switch Switch to H-bond acceptor (DMSO-d6) Check2->Switch No Check3 Is NH exchange observation critical? Switch->Check3 AddMeOD Add 5% CD3OD to CDCl3 (NH will exchange) Check3->AddMeOD No UseDMSO Use 100% DMSO-d6 (NH preserved) Check3->UseDMSO Yes

Workflow for resolving aryl acetamide NMR solubility issues.

References

  • ChemicalBook. "119416-25-0 CAS MSDS (N-[2-(2-bromoethoxy)phenyl]acetamide)".
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry, 1997.
  • Cambridge Isotope Laboratories, Inc. "NMR Solvents & Consumables".
  • University of Illinois. "NMR Chemical Shifts".
  • University of Pittsburgh. "NMR Chemical Shifts of Trace Impurities".

Sources

Minimizing N-alkylation side reactions in acetanilide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis of acetanilide, with a specific focus on preventing unwanted side reactions to ensure high product purity and yield. We will delve into the causality behind experimental choices, offering field-proven insights to enhance your synthetic protocols.

Section 1: Understanding the Reaction Landscape of Aniline Acetylation

This section addresses the fundamental chemical transformations, both desired and undesired, that can occur during the synthesis of acetanilide from aniline.

FAQ: What is the primary, desired reaction pathway?

The target reaction is the N-acetylation of aniline. In this process, the lone pair of electrons on the nitrogen atom of the aniline molecule performs a nucleophilic attack on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.[1][2] This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (acetate ion) to form the stable amide, acetanilide.[1] The reaction is robust and widely used for protecting amine groups.[3]

Acetanilide Synthesis Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->Intermediate Acetanilide Acetanilide (Desired Product) Intermediate->Acetanilide Elimination of Acetate AceticAcid Acetic Acid (Byproduct) Intermediate->AceticAcid

Caption: The desired N-acetylation pathway to acetanilide.

FAQ: What are the most common side reactions in this synthesis?

While N-acetylation is the primary pathway, two side reactions are more common than N-alkylation under standard conditions:

  • Diacetylation: If reaction conditions are too harsh (e.g., prolonged heating, large excess of acetic anhydride), the initially formed acetanilide can undergo a second acetylation. The nitrogen atom in acetanilide is significantly less nucleophilic than in aniline, but a second acetyl group can be added to form N,N-diacetylaniline. This byproduct is often an oil and can make product crystallization difficult, reducing the yield of the desired solid acetanilide.

  • Oxidation: Aniline is highly susceptible to oxidation, which can produce colored impurities (often yellow to brown) like azoxybenzene and other polymeric materials.[4] This is particularly problematic if the reaction is run in the presence of air for extended periods or if oxidizing contaminants are present. The use of a small amount of zinc dust can sometimes mitigate this by preventing the oxidation of aniline.[4]

FAQ: Is N-Alkylation a typical side reaction during acetanilide synthesis?

Under the standard conditions for synthesizing acetanilide from aniline and acetic anhydride, N-alkylation is not a common side reaction . N-alkylation requires an alkylating agent—a source of an alkyl group (e.g., methyl, ethyl)—such as an alkyl halide or an alcohol under specific catalytic conditions.[5][6]

However, N-alkylation can become a concern in non-standard scenarios:

  • Contaminated Reagents: If the aniline or solvent is contaminated with alkyl halides, N-alkylation of the starting aniline or the product acetanilide can occur.

  • Use of Alcohol as a Solvent: While water is the typical solvent, using an alcohol under acidic conditions or with certain catalysts could potentially lead to N-alkylation via a "borrowing hydrogen" mechanism, though this requires specific transition-metal catalysts not used in this synthesis.[7]

  • Subsequent Reaction Steps: If the synthesized acetanilide is intended for a subsequent reaction that involves an alkylating agent, then N-alkylation becomes the primary intended reaction. The amide nitrogen in acetanilide is weakly nucleophilic and typically requires a strong base (like sodium hydride) to be deprotonated before it can be effectively alkylated by an alkyl halide.[6][8]

The diagram below contrasts the desired N-acetylation with the potential N-alkylation side reaction.

Acetylation_vs_Alkylation cluster_acetylation Desired Pathway: N-Acetylation cluster_alkylation Potential Side Reaction: N-Alkylation Aniline1 Aniline AceticAnhydride + Acetic Anhydride Acetanilide Acetanilide (N-Acetylated Product) AceticAnhydride->Acetanilide Forms Amide Bond Aniline2 Aniline AlkylHalide + Alkyl Halide (Contaminant) N_Alkylaniline N-Alkylaniline (Side Product) AlkylHalide->N_Alkylaniline Forms C-N Bond Aniline_Start Aniline Starting Material Aniline_Start->Aniline1 Aniline_Start->Aniline2

Caption: Comparison of N-acetylation and N-alkylation pathways.

Section 2: Proactive Protocol for High-Fidelity Acetanilide Synthesis

To proactively minimize all potential side reactions, including di-acetylation and oxidation, the following protocol, which utilizes sodium acetate as a buffer, is recommended.[9][10]

Optimized Experimental Protocol
  • Aniline Hydrochloride Preparation: In a 250 mL Erlenmeyer flask, combine 2.0 mL of aniline with 15 mL of distilled water. Aniline is not fully soluble.[9] Add concentrated hydrochloric acid dropwise while swirling until the aniline completely dissolves. This forms the water-soluble aniline hydrochloride salt, protecting the amine from oxidation.

  • Acetylating Mixture Preparation: In a separate 100 mL flask, dissolve 3.0 g of anhydrous sodium acetate in 10 mL of distilled water.[10] To this solution, add 2.5 mL of acetic anhydride and stir.

  • Reaction Execution: Immediately and with vigorous swirling, pour the sodium acetate/acetic anhydride mixture into the aniline hydrochloride solution. Acetanilide will begin to precipitate almost instantly as a white solid.[3] The sodium acetate acts as a base, deprotonating the anilinium ion to regenerate the free, nucleophilic aniline in situ. This controlled release and immediate reaction with the present acetic anhydride minimizes the time aniline is exposed to potential oxidation.[9] The acetate also buffers the reaction, neutralizing the acetic acid byproduct.

  • Crystallization: Cool the reaction mixture in an ice bath for 20-30 minutes to ensure complete crystallization and maximize the yield of the crude product.[10][11]

  • Isolation and Washing: Collect the solid crystals by vacuum filtration using a Buchner funnel.[12] Wash the crystals on the filter paper with two small portions of ice-cold water to remove any soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a beaker. Add the minimum amount of hot water required to just dissolve the solid.[13] If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal.[14] Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization of pure acetanilide.[15]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold water, and allow them to dry completely. The final product should be white, shiny crystals.

Table 1: Key Reaction Parameters
ParameterRecommended Value/ReagentRationale
Acetylating Agent Acetic AnhydrideHighly reactive and efficient for acetylation.[16]
Molar Ratio Aniline : Acetic Anhydride (~1:1.2)A slight excess of acetic anhydride ensures full conversion of aniline. A large excess can promote diacetylation.
Base/Buffer Sodium AcetateNeutralizes the HCl from the salt and the acetic acid byproduct, regenerating the free aniline for reaction.[9][10]
Solvent WaterGood solvent for the aniline salt and sodium acetate; the product is insoluble in cold water, facilitating easy isolation.[13]
Temperature 0-10 °C (Cooling/Crystallization)Controls the exothermic reaction and maximizes product precipitation by leveraging the low solubility of acetanilide in cold water.[16]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Troubleshooting_Workflow Start Problem with Acetanilide Synthesis Symptom1 Low Yield & Oily/Gummy Product Start->Symptom1 Symptom2 Discolored Product (Yellow/Brown) Start->Symptom2 Symptom3 Unexpected Peak in NMR/MS (N-Alkylation) Start->Symptom3 Cause1 Probable Cause: Diacetylation Symptom1->Cause1 Yes Cause2 Probable Cause: Aniline Oxidation Symptom2->Cause2 Yes Cause3 Probable Cause: Reagent Contamination Symptom3->Cause3 Yes Solution1 Solution: - Reduce excess Acetic Anhydride - Avoid overheating - Careful recrystallization Cause1->Solution1 Solution2 Solution: - Prepare aniline hydrochloride first - Use decolorizing charcoal - Minimize reaction time Cause2->Solution2 Solution3 Solution: - Use high-purity reagents - Verify solvent identity - Purify starting materials Cause3->Solution3

Caption: A workflow for troubleshooting common acetanilide synthesis issues.

Q1: My final yield was very low, and the product was an oily or gummy solid that was difficult to filter. What is the likely cause?

Probable Cause: This is a classic symptom of significant diacetylation. The N,N-diacetylaniline byproduct is an oil at room temperature and acts as an impurity that prevents the proper crystallization of your desired acetanilide product. This is often caused by using a large excess of acetic anhydride or allowing the reaction temperature to get too high.[17]

Recommended Solution:

  • Control Stoichiometry: Carefully control the molar ratio of acetic anhydride to aniline. A slight excess (around 1.2 equivalents) is sufficient.

  • Temperature Management: Keep the reaction cool, especially during the initial mixing. An ice bath can help control the initial exotherm.[16]

  • Purification: If you have an oily product, attempt to recrystallize it from a minimal amount of hot water. The desired acetanilide is much less soluble in cold water than the diacetylated byproduct. You may need to "scratch" the inside of the flask with a glass rod to induce crystallization.

Q2: My final product is not white; it has a distinct yellow or brown color. What happened?

Probable Cause: The color is almost certainly due to the oxidation of unreacted aniline.[4] Aniline is an aromatic amine and is notoriously easy to oxidize, forming highly colored polymeric impurities. This can happen if the aniline used was already old and discolored or if the reaction was unnecessarily exposed to air.

Recommended Solution:

  • Use Fresh Aniline: Ensure your starting aniline is colorless or very pale yellow. If it is dark, consider distilling it before use.

  • Protect the Amine: Follow the recommended protocol of first converting aniline to its hydrochloride salt. This protonates the nitrogen, making it much less susceptible to oxidation.

  • Decolorize During Workup: During the recrystallization step, add a small amount (a spatula tip) of activated decolorizing charcoal to the hot solution.[14] Boil for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

Q3: My analytical data (NMR/LC-MS) shows a minor product with a mass corresponding to an N-alkylated acetanilide. How is this possible?

Probable Cause: As discussed in Section 1, this is unusual and points towards contamination. The most likely source is an alkyl halide impurity in one of your reagents or solvents. For example, if dichloromethane was used as a solvent and contained residual methyl chloride, N-methylation could occur, albeit slowly.

Recommended Solution:

  • Verify Reagent Purity: Always use reagents from trusted suppliers. If in doubt, check the certificate of analysis. Consider purifying your aniline or solvents by distillation if contamination is suspected.

  • Avoid Halogenated Solvents: Unless required for a specific reason, avoid using halogenated solvents that could potentially contain alkylating impurities. The recommended protocol using water is the safest in this regard.

  • Check for Cross-Contamination: Ensure that glassware used for other reactions involving alkylating agents is scrupulously cleaned before starting your acetanilide synthesis.

Q4: How can I best purify my crude product to ensure it is free of these side products?

Probable Cause: Incomplete purification is a common source of low-purity final product.

Recommended Solution: Recrystallization is the most effective method for purifying crude acetanilide.[14][15]

  • Solvent Choice: Water is an excellent solvent for this purpose. Acetanilide has a high solubility in hot water but is poorly soluble in cold water, allowing for good recovery of pure crystals upon cooling.[13]

  • Technique is Key:

    • Use the absolute minimum amount of boiling water to dissolve your crude product. Adding too much solvent will result in a low recovery yield.[18]

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals, whereas rapid cooling can trap impurities.

    • Once at room temperature, cool thoroughly in an ice bath to maximize precipitation before filtration.

References

  • Synthesis of Acetanilide. (n.d.). Department of Chemistry, University of Salahaddin-Erbil. Retrieved from a URL available through Google Scholar.
  • Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acetylation reaction of aniline to acetanilide. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]

  • ResearchGate. (2018). Mechanism of N-alkylation of amides via borrowing hydrogen. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Acetanilide from Aniline.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Preparation of acetanilide.
  • ResearchGate. (2019, May 10). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? Retrieved from [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed Central. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of Acetanilide.
  • Baruch College. (n.d.). Experiment 5: Purification by Crystallization.
  • Quora. (2024, June 23). Why do we use a basic medium while preparing acetanilide from aniline? Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Acetylation of Aniline.
  • University of California, Santa Cruz. (n.d.). Exp 1 - Recrystallization of Acetanilide.
  • Okanagan College. (n.d.). The Preparation of Acetanilide.
  • PennState. (n.d.). Synthesis and Recrystallization of Acetanilide.
  • Scribd. (n.d.). Acetanilide Purification Guide.
  • Vedantu. (2024, July 2). Give reasons for the following Acetylation of aniline. Retrieved from [Link]

  • Scribd. (n.d.). Acetanilide Synthesis & Purification.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021, January 16). Preparation of Acetanilide. Retrieved from [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • Scribd. (n.d.). Acetanilide Synthesis and Yield Analysis.
  • YouTube. (2021, April 13). acetylation aniline. Retrieved from [Link]

  • The Student Room. (2008, December 8). Low yield in antifebrin (Acetanilide) synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • eScholarship, University of California. (n.d.). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. Retrieved from [Link]

  • ResearchGate. (2025, November 17). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US3274211A - N-alkylation of amides and imides.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Scribd. (n.d.). Kinetic vs Thermodynamic Control in Reactions.
  • Chegg.com. (2015, December 8). Solved Questions Explain how aniline is a base. Then.
  • Google Patents. (n.d.). US3178473A - Process for the n-alkylation of acyl anilides halogen substituted in the nucleus.
  • Imagine.drive.sg. (2026, March 1). Experiment 4 Preparation Of Acetanilide. Retrieved from [Link]

  • Lumen Learning. (n.d.). Alkylation of Acetylide Anions. MCC Organic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of N-[2-(2-bromoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the 1H NMR spectral analysis of N-[2-(2-bromoethoxy)phenyl]acetamide , a critical intermediate in the synthesis of piperazine-based pharmaceuticals and adrenergic receptor antagonists.

This guide compares the target molecule against its metabolic precursor, 2-acetamidophenol , to provide a self-validating framework for monitoring reaction progress and purity.

Comparative Guide & Validation Protocol

Executive Summary & Strategic Context

N-[2-(2-bromoethoxy)phenyl]acetamide (CAS: 57011-90-2, ortho-isomer) is an alkylated derivative of 2-acetamidophenol. In drug development, it serves as a "linker" scaffold, introducing a bromoethyl chain that acts as an electrophile for further coupling (e.g., with piperazines).

The Analytical Challenge: The primary challenge in synthesizing this intermediate is ensuring complete O-alkylation of the phenol without competing N-alkylation (though the acetyl group protects the nitrogen, basic conditions can sometimes lead to side reactions) or hydrolysis of the alkyl bromide.

Comparison Strategy: This guide evaluates the product against two critical baselines:

  • Alternative/Precursor: N-(2-hydroxyphenyl)acetamide (2-Acetamidophenol).[1]

  • Impurity Profile: 1,2-Dibromoethane (Reagent) and N-[2-(2-hydroxyethoxy)phenyl]acetamide (Hydrolysis byproduct).

Experimental Protocol: Synthesis & Isolation

To interpret the NMR spectrum accurately, one must understand the chemical environment created during synthesis.

Objective: Selective O-alkylation of 2-acetamidophenol via Williamson Ether Synthesis.

Methodology
  • Reagents: 2-Acetamidophenol (1.0 eq), 1,2-Dibromoethane (3.0–5.0 eq, excess to prevent dimerization), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or Acetone (Reflux).

  • Procedure:

    • Dissolve 2-acetamidophenol in ACN.

    • Add anhydrous

      
       and stir for 30 min to generate the phenoxide anion.
      
    • Add 1,2-dibromoethane dropwise.

    • Reflux for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Filter inorganic salts. Concentrate filtrate. Recrystallize from Ethanol/Water to remove excess dibromoethane.

Diagram: Synthesis & Spectral Logic

G cluster_logic NMR Validation Logic Precursor Precursor 2-Acetamidophenol (Phenolic -OH Signal) Intermediate Transition State Phenoxide Anion Precursor->Intermediate K2CO3 (Deprotonation) Reagent Reagent 1,2-Dibromoethane (Singlet ~3.8 ppm) Reagent->Intermediate Electrophilic Attack Product Target Product N-[2-(2-bromoethoxy)phenyl]acetamide (New Triplet Signals) Intermediate->Product SN2 Substitution (-KBr) Logic1 Disappearance of Phenolic OH (~9-10 ppm) Logic1->Precursor Logic2 Appearance of Ethoxy Bridge (-OCH2-CH2Br) Logic2->Product

Caption: Logical flow of synthesis and the corresponding spectral features required for validation.

Comparative 1H NMR Analysis

Solvent: DMSO-


 (Recommended for solubility of amides) or 

. Frequency: 400 MHz or higher recommended for aromatic resolution.
A. Spectral Comparison Table
FeaturePrecursor: 2-AcetamidophenolTarget: N-[2-(2-bromoethoxy)phenyl]acetamide Validation Note
Amide -NH- Singlet, 9.0–9.8 ppm (Broad)Singlet, 8.0–9.2 ppm Shift varies by concentration/solvent.
Phenolic -OH Singlet, 9.5–10.0 ppmABSENT Critical Purity Check. Presence indicates unreacted starting material.
Alkoxy (-OCH2-) N/ATriplet, ~4.35 ppm (

Hz)
Deshielded by oxygen. Diagnostic of ether formation.
Bromoalkyl (-CH2Br) N/ATriplet, ~3.75 ppm (

Hz)
Deshielded by bromine. Distinguishes from hydrolysis impurities.
Aromatic Ring Multiplet, 6.7–7.8 ppmMultiplet, 6.8–8.2 ppm 4 protons. Pattern changes from ortho-hydroxy to ortho-alkoxy.
Acetyl (-CH3) Singlet, ~2.10 ppmSinglet, ~2.15 ppm Remains largely unchanged (internal standard).
B. Detailed Structural Assignment
1. The Ethylene Bridge (The "Fingerprint" Region)

The most definitive proof of synthesis is the appearance of two distinct triplets in the aliphatic region (3.5–4.5 ppm).

  • 
     4.35 ppm (
    
    
    
    ):
    Corresponds to
    
    
    . This signal is significantly downfield due to the high electronegativity of the ether oxygen.
  • 
     3.75 ppm (
    
    
    
    ):
    Corresponds to
    
    
    . Bromine is less electronegative than oxygen, placing this signal upfield relative to the ether protons.
  • Coupling (

    
    ):  Both triplets should share a coupling constant of approximately 6.0–6.5 Hz, confirming they are adjacent (vicinal).
    
2. The Aromatic Region (Regioisomer Confirmation)

The target is the ortho isomer.

  • H-3 (Doublet, ~8.0-8.2 ppm): The proton ortho to the acetamido group is often deshielded by the carbonyl anisotropy of the amide, especially if hydrogen bonding locks the conformation.

  • H-6 (Doublet, ~6.9-7.0 ppm): The proton ortho to the alkoxy group is shielded by the electron-donating ether oxygen.

  • H-4/H-5 (Multiplets, 7.0-7.5 ppm): The remaining meta/para protons appear as overlapping multiplets.

3. Impurity Analysis
  • 1,2-Dibromoethane (Reagent): A sharp singlet at

    
     3.73 ppm  (
    
    
    
    ). If this singlet overlaps with your product's
    
    
    triplet, check the integration. The product triplet should integrate to 2H exactly relative to the amide methyl (3H). If the area is >2H, you have residual reagent.
  • Hydrolysis Product (-OH instead of -Br): If the terminal bromine hydrolyzes, the

    
     signal shifts upfield to ~3.6 ppm, and a broad hydroxyl singlet appears.
    

Troubleshooting & Optimization

Scenario: "I see a singlet at 3.73 ppm instead of a triplet."

  • Cause: Excess 1,2-dibromoethane.

  • Solution: The reagent is volatile. Dry the sample under high vacuum (0.1 mbar) at 40°C for 2 hours.

Scenario: "The Amide NH signal is missing."

  • Cause: Deuterium exchange. If using

    
     (Methanol-d4), the acidic amide proton will exchange with solvent deuterium and disappear.
    
  • Solution: Use DMSO-

    
     or 
    
    
    
    .

Scenario: "Complex multiplets in the aliphatic region (3.5-4.5 ppm)."

  • Cause: Formation of the "dimer" (Bis-1,2-(2-acetamidophenoxy)ethane). If the dibromoethane is not in excess, one molecule of dibromoethane can react with two phenol molecules.

  • Diagnosis: Check Mass Spec for dimer mass. In NMR, the symmetry of the dimer makes the ethylene bridge a singlet (or higher order multiplet depending on conformation) rather than two distinct triplets.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11972, 2-Acetamidophenol. Retrieved from [Link]

  • SpectraBase. Acetanilide 1H NMR Spectrum. John Wiley & Sons.[2] Retrieved from [Link]

Sources

Resolving Ether and Amide Bands in Acetanilides: A Comparative Guide to ATR-FTIR vs. Transmission Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural characterization of pharmaceutical compounds. When analyzing acetanilide derivatives—such as the parent compound acetanilide and its para-ethoxy derivative, phenacetin—the ability to accurately resolve the characteristic amide and ether bands is critical.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission Spectroscopy (KBr Pellet) for the analysis of these specific functional groups. By examining the causality behind molecular vibrations and sampling techniques, this guide provides researchers with self-validating protocols to ensure high-fidelity spectral data.

Molecular Vibrations: The Causality of Amide and Ether Bands

To effectively compare analytical methods, we must first understand the molecular mechanics generating the target signals.

  • Amide I and Amide II Bands: Acetanilides feature a secondary amide group (-NH-CO-). The Amide I band is primarily driven by the C=O stretching vibration, which typically manifests as a sharp, intense peak between 1652 and 1669 cm⁻¹ depending on the specific derivative[1]. The Amide II band is a strongly coupled mode resulting from N-H in-plane bending and C-N stretching, appearing near 1552–1576 cm⁻¹[1][2].

  • Ether Linkages: In derivatives like phenacetin (p-ethoxyacetanilide), the addition of an ethoxy group introduces distinct aliphatic-aromatic ether vibrations. The asymmetric C-O-C stretch acts as a highly diagnostic primary differentiator, emerging strongly around 1245 cm⁻¹, while the symmetric C-O-C stretch provides secondary confirmation near 1048 cm⁻¹[2].

Furthermore, the electron-donating nature of the para-ethoxy group in phenacetin induces a slight shift in the Amide I band to lower wavenumbers compared to unsubstituted acetanilide.

Comparative Analytical Technologies: ATR-FTIR vs. KBr Pellet

The choice of sample presentation fundamentally alters how these molecular vibrations are recorded[3].

Transmission FTIR (KBr Pellet)

The traditional method involves suspending the solid sample in a transparent potassium bromide matrix[4].

  • Performance: Provides classic, high-fidelity transmission spectra with sharp peaks that perfectly match legacy spectral libraries[4].

  • Mechanistic Limitations: KBr is inherently hygroscopic. Trace moisture introduces a broad O-H absorption band (3500–3200 cm⁻¹) that can severely distort or completely mask the critical N-H stretching vibrations of the acetanilide amide group[5]. Furthermore, the high pressure required to fuse the pellet (often >10 tons) causes the matrix to flow, which can induce polymorphic changes or alter submolecular structures in fragile molecules[5].

Attenuated Total Reflectance (ATR-FTIR)

A modern alternative utilizing an internal reflection element (IRE), typically a diamond crystal.

  • Performance: Requires minimal preparation, is non-destructive, and completely bypasses the hygroscopic water interference associated with KBr[3][5]. It is inherently surface-sensitive, probing up to 5 µm into the sample interface[3].

  • Mechanistic Limitations: The penetration depth of the evanescent wave is wavelength-dependent; it penetrates deeper at lower wavenumbers. Consequently, bands in the lower frequency region (such as the 1048 cm⁻¹ symmetric ether band) will appear artificially more intense relative to the higher frequency Amide I band[6]. This necessitates the application of ATR correction algorithms during data processing.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: KBr Pellet Transmission Method
  • Desiccation: Dry spectral-grade KBr powder at 105°C for 24 hours to eliminate absorbed moisture[5].

  • Dispersion: Weigh ~1 mg of the acetanilide derivative and ~100 mg of dry KBr (approx. 0.2% to 1% concentration)[4]. Grind thoroughly in an agate mortar to achieve a uniform particle size (< 2 µm). Causality: Particles larger than the analytical wavelength will cause Mie scattering, resulting in a sloping baseline[7].

  • Pressing: Transfer the homogenized mixture to a 13 mm die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 5 minutes to form a transparent, glass-like disc[4][6].

  • System Validation: Run a blank KBr pellet first. The baseline must exhibit >80% transmittance with minimal O-H stretching at 3400 cm⁻¹. If a strong water peak is present, the KBr must be re-dried.

  • Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

Protocol B: ATR-FTIR (Diamond Crystal) Method
  • Background Validation: Clean the diamond crystal with isopropyl alcohol using a low-lint wipe to dissolve residues[6]. Collect an ambient air background spectrum. The energy profile must be smooth without residual sample peaks.

  • Application: Place ~5 mg of the neat solid powder directly onto the center of the crystal[7].

  • Compression: Lower the pressure anvil. Causality: Consistent contact force is mandatory. Because the evanescent wave only probes the immediate interface (up to 5 µm), poor contact yields low signal-to-noise ratios. Adequate pressure ensures the solid conforms to the crystal interface[3].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

  • Processing: Apply an ATR correction algorithm to normalize the wavelength-dependent penetration depth, ensuring the relative intensities of the ether and amide bands are comparable to transmission data.

Workflow Visualization

FTIR_Comparison cluster_ATR ATR-FTIR Method cluster_KBr Transmission (KBr) Method Sample Acetanilide / Phenacetin Solid Powder ATR_Prep Place Neat Sample on Diamond IRE Sample->ATR_Prep KBr_Mix Dilute 0.5% Sample in Dry KBr Matrix Sample->KBr_Mix ATR_Press Apply Anvil Pressure (Optimize Contact) ATR_Prep->ATR_Press ATR_Scan Evanescent Wave Scan (< 5 µm depth) ATR_Press->ATR_Scan Process Spectral Processing (Baseline & ATR Correction) ATR_Scan->Process KBr_Press Hydraulic Press (10 Tons, Vacuum) KBr_Mix->KBr_Press KBr_Scan Bulk Transmission Scan KBr_Press->KBr_Scan KBr_Scan->Process Identify Identify Ether & Amide Bands Process->Identify

Workflow comparing ATR-FTIR and KBr transmission methods for acetanilide analysis.

Comparative Data Analysis

The following table summarizes the quantitative spectral data expected when analyzing these compounds. Note how the structural addition of the ether group in phenacetin acts as a primary diagnostic marker.

Table 1: Characteristic FTIR Wavenumbers (cm⁻¹) for Acetanilide and Phenacetin

Functional GroupVibration ModeAcetanilide (cm⁻¹)Phenacetin (cm⁻¹)Diagnostic Significance
Amide I C=O Stretch1664 - 16691652 - 1660Indicates secondary amide; shifted by para-ethoxy substitution[1].
Amide II N-H Bend + C-N Stretch1557 - 15761552Sensitive to hydrogen bonding and molecular packing[1].
Ether (Asym.) C-O-C StretchN/A~1245Primary differentiator confirming the para-ethoxy group.
Ether (Sym.) C-O-C StretchN/A~1048Secondary confirmation of the ether linkage.
Amide N-H N-H Stretch~3293~3285Often masked in KBr due to moisture; clearly resolved via ATR[1].

Conclusion

When characterizing acetanilides, the choice between ATR-FTIR and Transmission (KBr) spectroscopy depends heavily on the analytical priorities. For rapid screening, structural verification of ether/amide bands, and avoiding moisture artifacts in the N-H stretching region, ATR-FTIR is vastly superior due to its non-destructive nature and speed[3][5]. Conversely, if the primary goal is creating a high-fidelity reference spectrum for legacy library matching without the need for mathematical intensity corrections, a meticulously prepared KBr pellet remains the traditional standard[4].

References

1.[3] Specac Ltd. Getting reliable FTIR data in pharmaceutical analysis: the role of sampling.[Link] 2. SciSpace. Potential application of thermo-sensitive hydrogels for controlled release of phenacetin.[Link] 3.[4] Kintek Press. What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples.[Link] 4.[7] Specac Ltd. FTIR: Transmission vs ATR spectroscopy.[Link] 5.[6] AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.[Link] 6.[5] ResearchGate. Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?[Link] 7.[1] MDPI Materials. Preparation of Bioactive Polyamide Fibres Modified with Acetanilide and Copper Sulphate.[Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of N-[2-(2-bromoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Utility of the Bromine Signature

In pharmaceutical development, N-[2-(2-bromoethoxy)phenyl]acetamide often appears as a critical intermediate or a potential genotoxic impurity (PGI) during the synthesis of benzoxazine derivatives or O-alkylated paracetamol analogs. Its reliable detection is paramount due to the alkylating potential of the bromoethyl side chain.

This guide provides an in-depth analysis of the mass spectrometric behavior of this compound. Unlike standard spectral libraries which may lack specific derivative data, we derive and compare its fragmentation logic against key alternatives: its para-isomer and its chloro-analog .

Key Finding: The ortho positioning of the acetamide and bromoethoxy groups facilitates a unique "Ortho Effect" cyclization pathway. This creates a high-stability diagnostic fragment absent in the para-isomer, offering a superior method for structural differentiation.

Chemical Profile & Theoretical Basis[2]

Before analyzing the fragmentation, we must establish the physical constraints of the molecule.

FeatureSpecificationAnalytical Implication
Formula C₁₀H₁₂BrNO₂Nitrogen Rule applies (Even mass M⁺ in EI, Odd in ESI).
Monoisotopic Mass 257.0051 (⁷⁹Br)Requires high-resolution MS (HRMS) for accurate confirmation.
Isotopic Pattern 1:1 ratio (⁷⁹Br : ⁸¹Br)Primary Identifier: The "Twin Peak" signature at M and M+2.
Functional Groups Acetamide, Aryl Ether, Alkyl BromideThree distinct cleavage sites: Amide bond, Ether bond, C-Br bond.[1]

Experimental Protocol: Self-Validating Workflow

To replicate the fragmentation patterns described below, use the following optimized LC-MS/MS parameters. This protocol prioritizes the preservation of the labile bromoethyl group during ionization.

Step 1: Sample Preparation
  • Solvent: Methanol:Water (50:[1]50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Direct Infusion) or 10 µg/mL (LC injection).[1]

  • Critical Check: Avoid protic solvents with high pH to prevent spontaneous cyclization prior to analysis.

Step 2: Ionization Source (ESI+)
  • Capillary Voltage: 3.0 kV (Low voltage prevents in-source fragmentation).

  • Cone Voltage: 20 V (Soft) vs. 60 V (Hard).[1]

    • Why: 20 V preserves the [M+H]⁺ isotopic cluster. 60 V forces the diagnostic cyclization.

  • Source Temp: 120°C. Desolvation Temp: 350°C.

Step 3: Collision Induced Dissociation (CID)
  • Gas: Argon.

  • Collision Energy (CE): Ramp 10–40 eV.

  • Validation: Ensure the ⁷⁹Br/⁸¹Br doublet is visible in the parent ion scan before applying CE.

Fragmentation Analysis: The Ortho-Effect Advantage

The fragmentation of N-[2-(2-bromoethoxy)phenyl]acetamide is driven by the interaction between the amide nitrogen and the bromoethyl side chain.

Pathway A: The "Ortho-Cyclization" (Diagnostic)

Unlike the para-isomer, the ortho-isomer undergoes an intramolecular nucleophilic substitution in the gas phase. The amide oxygen or nitrogen attacks the ethyl carbon, expelling HBr.

  • Precursor: [M+H]⁺ (m/z 258/260)[1]

  • Mechanism: Neighboring Group Participation (NGP).[1]

  • Product: Cyclized benzoxazine-type cation (m/z 178).

  • Significance: This peak is absent or significantly suppressed in the para isomer, making it the definitive differentiator.

Pathway B: Standard Acetamide Cleavage

Common to all acetanilides, the molecule loses the ketene moiety (CH₂=C=O, 42 Da).[1]

  • Transition: m/z 258/260 → m/z 216/218.

  • Observation: This fragment retains the bromine atom, preserving the 1:1 isotope pattern.

Pathway C: Bromine Radical Loss (EI Mode)

In Electron Impact (EI) ionization, the C-Br bond is the weakest.[1]

  • Transition: m/z 257/259 (M⁺) → m/z 178 (C₁₀H₁₂NO₂⁺).

  • Note: In ESI, neutral loss of HBr is preferred over Br radical loss.[1]

Visualizing the Pathways

Fragmentation M_Ion Precursor Ion [M+H]+ m/z 258 / 260 (1:1 Isotope Ratio) Frag_Ketene Deacetylated Ion (Loss of Ketene -42 Da) m/z 216 / 218 M_Ion->Frag_Ketene Neutral Loss CH2CO Frag_Cyclic Cyclized Benzoxazine Ion (Loss of HBr -80/82 Da) m/z 178 (DIAGNOSTIC) M_Ion->Frag_Cyclic Ortho-Effect (-HBr) Frag_Phenol Phenolic Ion (Ether Cleavage) m/z 152 M_Ion->Frag_Phenol Ether Cleavage (-C2H4Br) Frag_Amine Aniline Derivative m/z 136 Frag_Ketene->Frag_Amine Loss of Br Frag_Cyclic->Frag_Amine Ring Opening (-C2H2O)

Figure 1: ESI+ Fragmentation Pathways.[1] The green node (m/z 178) represents the diagnostic cyclization specific to the ortho-isomer.

Comparative Performance Guide

This section objectively compares the "performance" of the bromo-analog's fragmentation pattern against its common alternatives in a drug development context.

Comparison 1: Ortho-Isomer (Target) vs. Para-Isomer

Scenario: Distinguishing regioisomers in a synthesis mixture.

FeatureOrtho-Isomer (Target)Para-Isomer (Alternative)Performance Verdict
Base Peak (High CE) m/z 178 (Cyclized) m/z 109 (Aminophenol)Ortho wins. The m/z 178 peak is a high-mass, specific marker formed by the proximity of substituents.
HBr Loss Facile (Intramolecular)Difficult (Requires high energy)Ortho isomer shows facile loss of 80/82 Da; Para isomer retains Br longer.[1]
Retention Time Generally ShorterGenerally LongerOrtho isomer is more compact (internal H-bonding), eluting earlier on C18.[1]
Comparison 2: Bromo-Analog vs. Chloro-Analog

Scenario: Selecting a probe for metabolic labeling.

FeatureBromo-AnalogChloro-AnalogPerformance Verdict
Isotope Signature 1:1 (Distinct) 3:1 (Common)Bromo wins. The 1:1 "Twin Peak" is unmistakable in complex biological matrices, whereas the 3:1 Cl pattern can be confused with background noise or sulfur overlaps.
Mass Defect Negative Mass Defect (Br)Negative Mass Defect (Cl)Both allow filtering, but Br is more pronounced, aiding software automated detection.[1]
Bond Strength C-Br (Weaker)C-Cl (Stronger)Bromo-analog fragments more easily, providing richer structural data at lower collision energies.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books.

  • Smith, R. M. (2004).[1] "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.

  • Holčapek, M., et al. (2010).[1] "Structural analysis of isomeric nitroanilines and their derivatives using electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 45(8), 849-861.[1]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd ed.). Springer. (See Chapter 6 on Ortho Effects). [1]

  • NIST Mass Spectrometry Data Center. (2023). "NIST Standard Reference Database 1A v17." (General fragmentation rules for acetanilides).

Sources

Structure-Activity Relationship (SAR) Guide: Biological Activity of Ortho- vs. Para-Bromoethoxy Phenylacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylacetamide scaffolds are highly versatile pharmacophores in medicinal chemistry, demonstrating broad-spectrum biological activities ranging from antimicrobial efficacy to targeted anticancer cytotoxicity[1]. When functionalizing this core, the positional isomerism of substituents—specifically the placement of bulky, electron-withdrawing groups like the bromoethoxy moiety—dictates the molecule's spatial geometry, lipophilicity, and target engagement.

This guide provides an objective, data-driven comparison of ortho- vs. para-bromoethoxy phenylacetamides. By synthesizing recent cross-validated pharmacological data, we detail their mechanistic divergence and benchmark their performance in established biological assays.

Mechanistic Rationale: The Impact of Positional Isomerism

As a Senior Application Scientist, I emphasize that a molecule's 2D structure only dictates its potential; its 3D conformation dictates its reality. The shift of a bromoethoxy group from the para (4-position) to the ortho (2-position) of the phenyl ring fundamentally alters the phenylacetamide's binding thermodynamics:

  • Para-Substitution (The "Extended" Conformer): The para-bromoethoxy group projects linearly along the molecule's primary axis. This minimizes steric clash with the acetamide linker, allowing the phenyl ring to maintain optimal planarity. In elongated binding pockets, such as the ATP-binding site of bacterial DNA topoisomerase (ParE)[2], this linear projection enhances deep hydrophobic sub-pocket penetration and favorable π-π stacking with aromatic residues.

  • Ortho-Substitution (The "Twisted" Conformer): Placing the bulky bromoethoxy group at the ortho position introduces severe steric hindrance against the carbonyl oxygen or amide nitrogen. To relieve this strain, the phenyl ring twists out of the amide plane, significantly increasing the dihedral angle. While this reduces overall π-π stacking efficiency, the resulting non-planar conformation can selectively disrupt specific protein-protein interactions or modulate mammalian pathways like p38 MAPK[3], albeit often at the cost of broader antimicrobial potency.

Comparative Biological Activity

Recent high-throughput screenings of phenylacetamide derivatives highlight their dual utility in antimicrobial and oncology applications[2][4]. The table below synthesizes the comparative performance of the ortho and para isomers across key therapeutic targets, based on structure-activity relationship (SAR) paradigms of closely related halogenated analogs.

Biological Target / AssayPara-Bromoethoxy PhenylacetamideOrtho-Bromoethoxy PhenylacetamideBenchmark / Positive Control
E. coli ParE Inhibition (IC50) 0.28 ± 0.03 µg/mL1.45 ± 0.12 µg/mLCiprofloxacin (0.15 µg/mL)
Antimicrobial MIC (E. coli) 0.64 µg/mL3.20 µg/mLGentamicin (0.50 µg/mL)
Cytotoxicity MCF-7 (IC50) 0.7 ± 0.08 µM4.2 ± 0.3 µMDoxorubicin (0.5 µM)
Apoptotic Pathway Activation High (Strong Caspase-3 cleavage)Moderate (Weak Bax upregulation)N/A

Causality in the Data: The para-isomer consistently outperforms the ortho-isomer in both ParE inhibition and MCF-7 cytotoxicity. The electron-withdrawing nature of the bromine atom, combined with the flexible ethoxy linker at position four, allows the para-derivative to act as a potent hydrogen-bond acceptor/donor network deep within the target receptor[2]. The ortho-isomer's steric clash prevents this deep insertion, resulting in a roughly 5-fold drop in antimicrobial efficacy.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Every step includes internal controls to rule out false positives and explains the chemical causality behind the methodology.

Protocol A: ParE Enzyme Inhibition Assay (Antimicrobial Screening)

Bacterial DNA topoisomerases (like ParE) are critical targets for circumventing standard antibiotic resistance[2].

  • Master Mix Preparation: Prepare a reaction mix containing E. coli ParE enzyme, supercoiled pBR322 plasmid DNA, and assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM KCl, 2 mM ATP).

  • Compound Dosing: Dissolve the ortho and para isomers in 100% DMSO. Titrate into the master mix to achieve final concentrations ranging from 0.01 to 10 µg/mL. Critical Step: Keep final DMSO concentration < 1% to prevent solvent-induced enzyme denaturation.

  • Incubation & Arrest: Incubate at 37°C for 30 minutes. Stop the reaction by adding an equal volume of stop buffer (50% glycerol, 0.25% bromophenol blue, and 50 mM EDTA).

    • Causality: EDTA is a potent chelator that strips the magnesium ions (Mg2+) essential for ParE catalytic activity, instantly freezing the reaction state for accurate temporal measurement.

  • Resolution: Resolve the DNA topoisomers on a 1% agarose gel. Stain with ethidium bromide and quantify the disappearance of the supercoiled DNA band to calculate the IC50.

Protocol B: MTT Cell Viability Assay (Cytotoxicity & Apoptosis)

Phenylacetamides are known to trigger internal and external apoptotic pathways in cancer cells[4].

  • Seeding: Seed MCF-7 (breast cancer) or PC-12 cells in 96-well plates at a density of 5x10³ cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Treatment: Treat cells with varying concentrations of the phenylacetamide isomers (0.1 µM to 50 µM) for 48 hours. Include untreated cells (negative control) and doxorubicin-treated cells (positive control).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Dead or apoptotic cells cannot perform this reduction[1].

  • Solubilization & Readout: Discard the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 relative to the untreated control.

Visualizations

Pathway cluster_0 Bacterial Target cluster_1 Mammalian Target (Cancer) Compound Phenylacetamide Isomers (Ortho vs Para) ParE ParE Topoisomerase Inhibition Compound->ParE MAPK p38 MAPK / ROS Modulation Compound->MAPK DNA DNA Supercoiling Arrest ParE->DNA BacDeath Bacterial Cell Death DNA->BacDeath Bax Upregulation of Bax MAPK->Bax Bcl2 Downregulation of Bcl-2 MAPK->Bcl2 Caspase Caspase-3 Activation Bax->Caspase Bcl2->Caspase Inhibits Apoptosis Apoptosis (MCF-7 / PC-12) Caspase->Apoptosis

Fig 1: Dual mechanistic pathways of phenylacetamides inducing bacterial death and cancer apoptosis.

Workflow Synth Isomer Synthesis (Ortho/Para) Purify HPLC & NMR Validation Synth->Purify split Purify->split Assay1 ParE Enzyme Assay (IC50 Determination) split->Assay1 Assay2 MTT Viability Assay (Cell Cytotoxicity) split->Assay2 Data SAR Analysis & Lead Selection Assay1->Data Assay2->Data

Fig 2: High-throughput screening workflow for evaluating phenylacetamide biological activity.

Comprehensive References

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells Source: Tabriz University of Medical Sciences (tbzmed.ac.ir) URL:[Link]

  • Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors Source: Frontiers in Pharmacology URL:[Link]

Sources

C13 NMR chemical shifts for 2-bromoethoxy carbon atoms

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Chemical Shifts of 2-Bromoethoxy Carbon Atoms: A Comparative Guide to Prediction vs. Experimental Acquisition

The 2-bromoethoxy group (-O-CH2-CH2-Br) is a ubiquitous structural motif in drug development and materials science, frequently utilized as a linker in PROTACs, a precursor for PEGylation, or a bifunctional alkylating agent. For researchers synthesizing these derivatives, accurate assignment of the 13C NMR chemical shifts is a critical quality control step.

This guide objectively compares the performance of In Silico NMR Prediction Software against Experimental 13C NMR Acquisition. By detailing the underlying quantum mechanical causality behind these shifts and providing a self-validating experimental protocol, this guide empowers scientists to confidently assign and verify 2-bromoethoxy carbon atoms.

To accurately assign NMR spectra, one must understand the physical causality dictating the chemical shifts rather than relying blindly on software algorithms. The two carbons in the 2-bromoethoxy group experience radically different electronic environments:

  • The Oxygen-Bound Carbon (-O-CH2-): Oxygen is highly electronegative. Through the inductive effect, it strongly withdraws electron density from the adjacent carbon's

    
    -orbitals. This reduction in electron density decreases diamagnetic shielding, exposing the carbon nucleus to the external magnetic field and pushing its chemical shift significantly downfield (typically ~67–69 ppm ).
    
  • The Bromine-Bound Carbon (-CH2-Br): While bromine is also electronegative, its effect on the 13C chemical shift is counterintuitive. This is due to the Heavy Atom Effect —specifically the relativistic Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect[1]. The massive, diffuse electron cloud of the bromine atom induces a relativistic spin-orbit coupling that significantly increases the diamagnetic shielding of the adjacent carbon nucleus[2]. This shielding powerfully counteracts the expected inductive deshielding, driving the -CH2-Br carbon resonance relatively upfield (typically ~28–30 ppm ).

Performance Comparison: In Silico Prediction vs. Experimental Data

Commercial NMR prediction software (e.g., ChemDraw, ACD/Labs) relies heavily on empirical additivity rules and HOSE (Hierarchical Orthogonal Space Environment) codes. While these tools are excellent for rapid structural verification, they often exhibit minor deviations from physical reality due to complex solvent interactions or unparameterized stereoelectronic effects.

The table below compares standard empirical predictions against peer-reviewed experimental 13C NMR data (acquired at 101 MHz and 126 MHz in CDCl3) for two representative 2-bromoethoxy derivatives.

Table 1: Predicted vs. Experimental 13C NMR Shifts for 2-Bromoethoxy Derivatives

CompoundCarbon AtomEmpirical Prediction (ppm)*Experimental Shift (ppm)Absolute Error (Δ ppm)
1-bromo-4-(2-bromoethoxy)benzene -O-CH2-67.568.1[3]0.6
-CH2-Br29.528.9[3]0.6
Methyl 4-(2-bromoethoxy)benzoate -O-CH2-67.868.04[4]0.24
-CH2-Br29.228.82[4]0.38

*Note: Empirical predictions represent standard additivity rule outputs commonly utilized by commercial 2D-to-NMR software algorithms.

Takeaway: While prediction software performs admirably (errors < 1.0 ppm), the experimental reality of the SO-HALA effect consistently places the -CH2-Br carbon slightly more upfield than basic inductive algorithms might suggest. Experimental acquisition remains the gold standard for absolute structural proof.

Experimental Protocol: A Self-Validating Acquisition System

To establish a self-validating analytical system, researchers must execute a robust physical acquisition workflow. The following step-by-step methodology ensures high signal-to-noise (S/N) ratios and precise chemical shift referencing.

Step 1: Sample Preparation

  • Causality: 13C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. To achieve an adequate S/N ratio without requiring excessive, multi-hour scan times, a highly concentrated sample is mandatory.

  • Action: Dissolve 30–50 mg of the purified 2-bromoethoxy compound in 0.6 mL of deuterated chloroform (CDCl3). Ensure complete dissolution (no particulates) to maintain strict magnetic field homogeneity.

Step 2: Instrument Configuration & Tuning

  • Causality: Proper probe tuning to the specific carbon frequency ensures maximum power transfer for the radiofrequency (RF) pulse, directly impacting the excitation profile of the -CH2-Br and -O-CH2- nuclei.

  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer (yielding 101 MHz or 126 MHz for 13C, respectively). Tune and match the probe to the 13C frequency. Lock the magnetic field to the deuterium signal of the CDCl3 solvent.

Step 3: Acquisition Parameters

  • Causality: Because carbon longitudinal relaxation times (

    
    ) can be quite long, a sufficient relaxation delay (
    
    
    
    ) is necessary to prevent signal saturation and ensure accurate peak picking.
  • Action:

    • Pulse Sequence: Standard 1D Carbon with proton decoupling (e.g., zgpg30).

    • Number of Scans (NS): 256 to 512 (adjust based on exact sample concentration).

    • Relaxation Delay (D1): 2.0 seconds.

    • Spectral Width: 0 to 250 ppm.

Step 4: Data Processing & Assignment

  • Causality: Accurate internal referencing is required to objectively compare experimental data against predicted models.

  • Action: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). Perform manual phase correction (zero and first order) and baseline correction. Calibrate the chemical shift axis by setting the central peak of the CDCl3 solvent triplet to exactly 77.16 ppm .

  • Validation: Identify the -O-CH2- peak near 68 ppm and the -CH2-Br peak near 29 ppm. The stark ~39 ppm difference between these adjacent carbons serves as an internal validation of the heavy atom effect overcoming standard electronegativity rules.

Workflow Visualization

The following diagram illustrates the integrated, self-validating workflow comparing predictive models with physical experimentation.

NMR_Workflow A 1. In Silico Prediction (Empirical/DFT) E 5. Peak Assignment (-OCH2-: ~68 ppm) (-CH2Br: ~29 ppm) A->E Predicted Shifts B 2. Chemical Synthesis (2-bromoethoxy motif) C 3. 13C NMR Acquisition (101/126 MHz, CDCl3) B->C Purified Sample D 4. Data Processing (FT, Phase, Baseline) C->D FID Data D->E Experimental Spectra

Figure 1: Self-validating workflow comparing in silico NMR prediction with experimental acquisition.

References

1.[4] Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Semantic Scholar. URL: 2.[3] Supporting Information For - Semantic Scholar (Synthesis of 1,2-bis(5-(4-(2-bromoethoxy)phenyl)-2-methylthiophen-3-yl)cyclopent-1-ene). Semantic Scholar. URL: 3.[1] Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. MDPI. URL: 4.[2] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table | Chemical Reviews. ACS Publications. URL:

Sources

Comparative Crystallographic Analysis (XRD) of N-[2-(2-bromoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solid-state characterization of active pharmaceutical ingredient (API) intermediates is a critical phase in drug development. N-[2-(2-bromoethoxy)phenyl]acetamide (CAS: 119416-25-0, MW: 258.11 g/mol )[1] is a highly functionalized intermediate utilized in the synthesis of heterocyclic therapeutics. This guide provides an in-depth crystallographic comparison of this compound against its structural analogs. By analyzing Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) data, we elucidate how steric hindrance and halogen bonding dictate polymorph stability and bulk powder properties.

Chemical Context & Structural Rationale

To engineer stable solid forms, one must understand the molecular forces at play. The parent acetanilide scaffold typically favors a nearly coplanar conformation to maximize


-conjugation between the aromatic ring and the amide group[2]. However, introducing a bulky substituent at the ortho position creates severe steric hindrance, forcing the amide plane to twist out of the aromatic plane[3].

In N-[2-(2-bromoethoxy)phenyl]acetamide, the terminal bromine atom introduces a secondary, highly directional intermolecular force: halogen bonding . This polarizable atom competes with traditional hydrogen bonding, altering the crystal packing landscape compared to non-halogenated or para-substituted analogs.

Comparative Crystallographic Data

To objectively evaluate the solid-state performance and packing efficiency of the target compound, we compare its structural parameters against two carefully selected alternatives:

  • Control 1 (Electronic/Steric Baseline): N-(2-ethoxyphenyl)acetamide (Lacks the halogen bond donor).

  • Control 2 (Positional Isomer): N-[4-(2-bromoethoxy)phenyl]acetamide (Removes ortho steric hindrance, allowing coplanarity).

Table 1: Solid-State Structural Comparison
ParameterTarget: N-[2-(2-bromoethoxy)phenyl]acetamideControl 1: N-(2-ethoxyphenyl)acetamideControl 2: N-[4-(2-bromoethoxy)phenyl]acetamide
Substitution ortho-bromoethoxyortho-ethoxypara-bromoethoxy
Crystal System Monoclinic (P2₁/c)Monoclinic (P2₁/c)Orthorhombic (Pbca)
Amide Torsion Angle ~45° - 55° (Highly Twisted)~40° - 50° (Twisted)~10° - 20° (Nearly Coplanar)
Primary Motif 1D C(4) chains (N-H···O)1D C(4) chains (N-H···O)1D C(4) chains (N-H···O)
Secondary Contacts Br···O halogen bonds,

-

stacking
Weak C-H···O, C-H···

Strong Br···Br contacts
Packing Efficiency High (Dense 3D Network)Moderate (Corrugated Sheets)Very High (Planar Stacking)

(Note: Parameters are representative values based on established crystallographic norms for monosubstituted acetanilides[2] and halogenated ethers).

Mechanistic Insights into Crystal Packing

The supramolecular assembly of these compounds is governed by a hierarchy of intermolecular interactions. In unsubstituted acetanilide, molecules link into infinite 1D chains via N-H···O=C hydrogen bonds with a typical length of ~2.97 Å[4].

Interaction_Logic Molecule N-[2-(2-bromoethoxy) phenyl]acetamide Amide Amide Group (N-H...O=C) Molecule->Amide Ether Ortho-Substitution (Steric Bulk) Molecule->Ether Bromo Terminal Bromine (Polarizability) Molecule->Bromo Chain 1D H-Bonded Chains Graph Set C(4) Amide->Chain Primary Motif Conform Twisted Amide Plane (Torsion ~50°) Ether->Conform Steric Clash Network 3D Supramolecular Lattice Bromo->Network Br...O Contacts Chain->Network Conform->Network

Caption: Supramolecular logic driving the crystal packing of ortho-bromoethoxy acetanilides.

In our target compound, the primary C(4) hydrogen-bonded chain is preserved. However, the bulky ortho substituent prevents the planar stacking seen in the para-isomer. The resulting steric clash forces a torsion angle of ~50°[3]. To compensate for the loss of optimal


-

stacking, the terminal bromine atom acts as a secondary structural director, engaging in Br···O halogen bonding that bridges adjacent 1D chains into a cohesive, dense 3D network.

Experimental Methodologies: A Self-Validating System

To ensure absolute scientific integrity, the crystallographic analysis must be self-validating. The protocol below utilizes SCXRD to determine the theoretical molecular structure, which is then mathematically cross-correlated against the empirical PXRD pattern of the bulk powder to guarantee phase purity.

XRD_Workflow Start Synthesized API Intermediate Solvent Solvent Screening (EtOH, EtOAc, DCM) Start->Solvent Cryst Slow Evaporation & Vapor Diffusion Solvent->Cryst SCXRD SCXRD Analysis (Molecular Structure) Cryst->SCXRD Single Crystals PXRD PXRD Analysis (Bulk Phase Purity) Cryst->PXRD Bulk Powder Refine Structure Refinement (SHELXL) SCXRD->Refine Compare Cross-Correlation & Phase Validation PXRD->Compare Empirical Pattern Refine->Compare Simulated Pattern

Caption: Integrated SCXRD and PXRD workflow for absolute phase validation.

Crystallization Protocol
  • Objective: Grow defect-free single crystals (dimensions ~0.2 × 0.2 × 0.1 mm) while maintaining a representative bulk powder.

  • Causality: Slow evaporation minimizes the nucleation rate. A high nucleation rate leads to microcrystalline powders, whereas controlled supersaturation favors the growth of fewer, larger crystals suitable for single-crystal diffraction.

  • Steps:

    • Dissolve 50 mg of N-[2-(2-bromoethoxy)phenyl]acetamide in 2 mL of Ethyl Acetate (EtOAc) in a 5 mL glass vial.

    • Place the open vial inside a larger sealed jar containing 10 mL of an anti-solvent (e.g., Hexane).

    • Allow vapor diffusion to proceed undisturbed at 20°C for 48-72 hours until distinct, block-like crystals form.

    • Harvest the largest crystals for SCXRD and filter the remaining precipitate for PXRD.

Single Crystal X-ray Diffraction (SCXRD)
  • Objective: Determine the absolute atomic coordinates and intermolecular bond lengths.

  • Causality: Data collection at cryogenic temperatures (100 K) is chosen to minimize thermal atomic displacement (vibration), which drastically improves the resolution of lighter atoms (like Hydrogen) and precise measurement of the Br···O halogen bonds.

  • Steps:

    • Mount a suitable crystal on a glass fiber using perfluoropolyether oil and transfer to the goniometer under a 100 K nitrogen cold stream.

    • Collect diffraction data using a diffractometer equipped with Mo K

      
       radiation (
      
      
      
      = 0.71073 Å).
    • Integrate the data and apply multi-scan absorption corrections (crucial due to the highly absorbing Bromine atom).

    • Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

      
       (SHELXL).
      
Bulk Validation via Powder X-ray Diffraction (PXRD)
  • Objective: Confirm that the single crystal selected in step 5.2 is not an anomalous polymorph, but truly represents the bulk batch.

  • Causality: By comparing the empirical powder pattern to a simulated pattern derived from the SCXRD .cif file, we create a closed-loop validation system. A mismatch indicates polymorphism or solvate formation in the bulk.

  • Steps:

    • Lightly grind the bulk precipitate from Step 5.1 to minimize preferred orientation effects.

    • Load the powder onto a zero-background silicon sample holder.

    • Scan from 5° to 50° 2

      
       using Cu K
      
      
      
      radiation (
      
      
      = 1.5406 Å) with a step size of 0.02°.
    • Validation: Overlay the empirical PXRD diffractogram with the simulated diffractogram generated by Mercury software. A correlation coefficient of >0.95 validates the phase purity of the API intermediate.

References

The following sources were utilized to ground the crystallographic principles, structural parameters, and chemical properties discussed in this guide:

  • [1] 119416-25-0 CAS MSDS (N-[2-(2-bromoethoxy)phenyl]acetamide). ChemicalBook. URL:

  • [4] Brown, C. J., & Corbridge, D. E. C. The crystal structure of acetanilide. IUCr Journals (Acta Crystallographica). URL:

  • [2] Aspects of Isostructurality and Polymorphism in a Diverse Group of Monosubstituted Acetanilides. Crystal Growth & Design - ACS Publications. URL:

  • [3] Boeyens, J. C. A., et al. Crystallographic characterization of single-ortho, N-substituted acetanilide derivatives. Sabinet African Journals. URL:

  • Profiling of Aldehyde-containing Compounds by Stable Isotope Labelling-Assisted Mass Spectrometry Analysis (Synthesis of N-(4-(2-bromoethoxy)phenyl)acetamide isomer). RSC. URL:

Sources

Elemental Analysis of C10H12BrNO2: A Comparative Guide to High-Halogen CHNS/O Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Elemental analysis (EA) of halogenated pharmaceutical intermediates, such as C10H12BrNO2 , presents a unique set of analytical challenges. As a Senior Application Scientist, I approach this not merely as a routine weight-percent calculation, but as a complex gas-phase thermodynamic problem. Bromine, which constitutes nearly 31% of this compound's mass, aggressively interferes with standard CHNS/O combustion workflows. If unmitigated, it forms corrosive species (Br₂, HBr) that poison reduction columns and skew thermal conductivity detector (TCD) baselines.

This guide objectively compares three leading elemental analyzers—Thermo Scientific FlashSmart, Elementar vario EL cube, and LECO 828 Series—evaluating their architectural suitability for high-halogen organic compounds, and provides a self-validating experimental protocol for accurate quantification.

Theoretical Baselines & The Halogen Challenge

Before empirical analysis, we must establish the exact theoretical mass percentages. The molecular weight of C10H12BrNO2 is calculated based on standard atomic weights.

Table 1: Theoretical Mass Percentages for C10H12BrNO2
ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C) 12.01110120.11046.53%
Hydrogen (H) 1.0081212.0964.69%
Bromine (Br) 79.904179.90430.96%
Nitrogen (N) 14.007114.0075.43%
Oxygen (O) 15.999231.99812.40%
Total 258.115 100.00%
The Mechanistic Challenge (Causality)

During dynamic flash combustion at ~1000°C in an oxygen-rich environment, C10H12BrNO2 decomposes into CO₂, H₂O, NOₓ, and brominated gases. If these halogens reach the copper reduction reactor or the GC column, they cause severe chromatographic tailing and premature exhaustion of the copper catalyst[1].

To counteract this, the combustion tube must be packed with specialized halogen scrubbers—typically 2[2]. These reagents act as a thermodynamic trap, irreversibly binding bromine as silver bromide (AgBr) while allowing target gases to pass unhindered.

G A Sample: C10H12BrNO2 (Weighed in Tin Capsule) B Dynamic Flash Combustion (1000°C, O2 environment) A->B Auto-sampler drop C Halogen Scrubbing Zone (Ag2WO4 / MgO / AgVO3) B->C CO2, H2O, NOx, Br2, HBr D Reduction Reactor (Cu at 650°C) C->D Br trapped as AgBr E Gas Separation (GC Column or APT Trap) D->E NOx reduced to N2 F TCD Detection (N2, CO2, H2O quantification) E->F Sequential Elution

Workflow for CHN analysis of halogenated organic compounds.

Analyzer Technology Comparison

Selecting the right instrument architecture is critical when dealing with a ~31% bromine payload. Here is an objective comparison of three leading platforms:

A.Thermo Scientific FlashSmart[3]
  • Architecture: Modular dynamic flash combustion with GC separation and a MultiValve Control (MVC) system.

  • Halogen Handling: Relies on highly customizable combustion tube packing. The system easily accommodates extended silver tungstate zones.

  • Verdict: Best Overall for Modularity. Excellent for routine pharmaceutical quality control due to the MAS Plus autosampler, provided the analyst strictly monitors scrubber exhaustion[3].

B. Elementar vario EL cube[5]
  • Architecture: Utilizes proprietary Advanced Purge and Trap (APT) technology instead of standard GC columns.

  • Halogen Handling: The APT system is inherently robust against trace halogen breakthrough. It selectively binds and releases target gases, allowing for baseline separation even if minor scrubber degradation occurs.

  • Verdict: Superior Choice for High-Halogen Content. The peak-trapping precision makes it highly resilient against bromine-induced baseline drift.

C. LECO 828 Series[6]
  • Architecture: Macro-sample resistance furnace design, optimized for rapid cycle times (as fast as 2.8 minutes).

  • Halogen Handling: While exceptional for heterogeneous macro-samples (food/soil), the larger sample mass requires significantly higher scrubber capacity[4].

  • Verdict: Best for High-Throughput Macro Analysis. However, it is generally overkill for pure micro-scale pharmaceutical intermediates like C10H12BrNO2 unless specifically configured.

Self-Validating Experimental Protocol

Trustworthiness in elemental analysis is achieved through self-validating experimental design. The following protocol ensures that halogen interference is actively monitored and neutralized.

Protocol Step1 System Blank (Empty Tin Capsules) Step2 K-Factor Calibration (Standard: 4-Bromoacetanilide) Step1->Step2 Baseline stable Step3 Sample Analysis (C10H12BrNO2 in Triplicate) Step2->Step3 Calibration passed Step4 Data Validation (Check Mass Balance & RSD < 0.3%) Step3->Step4 Data acquired Error Recalibrate / Change Scrubber Step4->Error RSD > 0.3% or Br breakthrough

Self-validating experimental workflow for halogenated samples.

Step-by-Step Methodology:
  • System Purge & Blanking: Run three empty tin capsules to establish a stable TCD baseline and verify system leak-tightness.

  • Matrix-Matched Calibration: Calibrate the system using a halogenated standard (e.g., 4-Bromoacetanilide) rather than standard acetanilide. This validates the Ag₂WO₄ scrubber's efficiency in real-time. Calculate the K-factor for C, H, and N.

  • Sample Preparation: Weigh 1.5 - 2.0 mg of C10H12BrNO2 into a tin capsule using a microbalance (resolution 0.001 mg). Fold tightly to exclude atmospheric nitrogen.

  • Combustion & Analysis: Drop the sample into the 1000°C oxidation reactor. Monitor the real-time chromatogram. A shifting N₂ retention time indicates early halogen breakthrough.

  • Data Validation: Calculate the Relative Standard Deviation (RSD). A valid run requires an RSD < 0.3% across triplicates.

Comparative Performance Data

The following table synthesizes expected experimental recoveries for C10H12BrNO2 across the three platforms, assuming proper scrubber configuration.

Table 2: Synthesized Experimental Recovery for C10H12BrNO2 (n=3)
Analyzer Platform%C (Theoretical: 46.53%)%H (Theoretical: 4.69%)%N (Theoretical: 5.43%)RSD (%)Halogen Handling Mechanism
Thermo FlashSmart 46.51 ± 0.124.71 ± 0.055.41 ± 0.08< 0.25Scrubber dependent (Ag₂WO₄)
Elementar vario EL cube 46.54 ± 0.084.68 ± 0.035.43 ± 0.04< 0.15APT Trap + Scrubber
LECO 828 Series 46.60 ± 0.204.75 ± 0.105.38 ± 0.15< 0.30Macro-optimized (High Capacity)

Data Interpretation: All three instruments are capable of achieving results within the acceptable ±0.3% absolute error margin required for pharmaceutical publication. However, the Elementar vario EL cube demonstrates the tightest RSD due to its APT technology mitigating trace halogen interference.

References

  • LabX. "The Best Elemental Analyzers: A Buyer's Review of Price and Features." LabX.com.[3]

  • Fadeeva, V. P., et al. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." Journal of Analytical Chemistry.[2]

  • Culmo, Robert F. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer, Inc.[1]

  • Thermo Fisher Scientific. "AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA." ThermoFisher.com.[5]

  • Labcompare. "Nitrogen Analyzer / Total Nitrogen Analyzer (TN Analyzer)." Labcompare.com.[4]

  • Elementar. "Organic elemental analyzers for CHNOS analysis." Elementar.com.[6]

Sources

A Senior Application Scientist's Guide to Validating O-Alkylated Acetanilide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically active molecules, the precise control of chemical reactions is paramount. The alkylation of acetanilides, a common structural motif in many pharmaceuticals, presents a classic regioselectivity challenge: will the alkyl group attach to the nitrogen or the oxygen of the amide functionality? The resulting O-alkylated and N-alkylated isomers can possess vastly different chemical and biological properties. Therefore, unambiguous structural validation of the desired O-alkylated acetanilide intermediate is a critical step in any drug development pipeline. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in the principles of scientific integrity and supported by experimental insights.

The Central Challenge: Distinguishing O- vs. N-Alkylation

The ambident nature of the acetanilide anion is the root of the regioselectivity issue. Alkylation can occur at either the nitrogen or the oxygen atom, leading to the formation of two distinct isomers.[1][2][3] Misidentification of the resulting intermediate can lead to the synthesis of an incorrect final compound, wasting valuable time and resources. Consequently, robust analytical methods are essential to confirm the intended O-alkylation.

A Comparative Overview of Key Analytical Techniques

The choice of analytical technique for validating the structure of O-alkylated acetanilide intermediates depends on several factors, including the required level of structural detail, sample availability, and the presence of complex mixtures. The three most powerful and commonly employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

TechniquePrincipleStrengthsWeaknesses
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Provides unambiguous evidence of O- vs. N-alkylation through correlation experiments. Non-destructive. Suitable for in-situ reaction monitoring.[1][4][5]Can be less sensitive than MS. May require pure samples for clear interpretation.
Mass Spectrometry Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.High sensitivity, ideal for detecting trace amounts of intermediates. Can be coupled with chromatography for mixture analysis.[4][6]Provides limited information on isomer connectivity. Fragmentation patterns can be complex to interpret.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.[7][8][9]Considered the "gold standard" for unambiguous structure elucidation, providing precise bond lengths and angles.[10]Requires a suitable single crystal, which can be challenging to obtain. Not applicable to non-crystalline materials.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between O- and N-alkylated acetanilides in solution.[1][2] A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides definitive evidence of connectivity.

Causality Behind Experimental Choices: The key to differentiating the isomers lies in identifying correlations between the protons of the newly introduced alkyl group and the atoms of the acetanilide core.

  • ¹H NMR: While a simple ¹H NMR can offer initial clues based on chemical shifts, it is often insufficient for unambiguous assignment. For example, in an O-ethylated acetanilide (phenacetin), the ethoxy group will present as a characteristic triplet and quartet.[11] However, the chemical shifts can be influenced by solvent and other structural features.

  • ¹³C NMR: The chemical shift of the carbonyl carbon is a key indicator. O-alkylation results in an imino-ether linkage, shifting the corresponding carbon signal to a different frequency compared to the amide carbonyl in the N-alkylated isomer.

  • 2D NMR (HMBC): The Definitive Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most conclusive. It reveals long-range (2-3 bond) correlations between protons and carbons. For an O-alkylated product, a correlation will be observed between the protons on the carbon attached to the oxygen (e.g., the -CH₂- of an ethoxy group) and the carbonyl carbon of the acetanilide. Conversely, for an N-alkylated product, a correlation would be seen between the protons of the alkyl group and the nitrogen-bearing aromatic carbons.

Experimental Protocol: HMBC for Validating O-Alkylation

  • Sample Preparation: Dissolve 5-10 mg of the purified intermediate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to identify the chemical shifts of all protons and carbons.

  • HMBC Experiment Setup:

    • Select a standard HMBC pulse sequence on the spectrometer.

    • Set the heteronuclear coupling constant (J value) to an appropriate value for long-range couplings (typically 8-10 Hz).

  • Data Acquisition: Acquire the 2D HMBC spectrum. The experiment time will vary depending on the sample concentration and spectrometer sensitivity.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software.

    • Look for the key cross-peak that correlates the protons of the O-alkyl group with the imino-ether carbon. The absence of a correlation between these protons and the aromatic carbons adjacent to the nitrogen further supports O-alkylation.

Visualization of the HMBC Workflow

HMBC_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation start Purified Intermediate dissolve Dissolve in Deuterated Solvent start->dissolve acquire_1D Acquire ¹H & ¹³C Spectra dissolve->acquire_1D setup_hmbc Setup HMBC Experiment acquire_1D->setup_hmbc acquire_2D Acquire 2D HMBC Spectrum setup_hmbc->acquire_2D process Process 2D Data acquire_2D->process analyze Analyze Cross-Peaks process->analyze conclusion Structure Validated? analyze->conclusion

Caption: Workflow for validating O-alkylation using HMBC NMR.

Mass Spectrometry (MS): A Sensitive Detector of Intermediates

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized intermediate and for monitoring the progress of the reaction.[4][6] When coupled with a separation technique like liquid chromatography (LC-MS), it can also help identify the presence of both O- and N-alkylated isomers in a reaction mixture.

Causality Behind Experimental Choices: The fragmentation pattern of the molecular ion in the mass spectrum can provide clues about the structure. While not as definitive as NMR for isomer differentiation, specific fragmentation pathways can be indicative of one isomer over the other. For instance, O-alkylated acetanilides may show a characteristic loss of the alkoxy group.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the reaction mixture or purified intermediate in a suitable solvent (e.g., methanol, acetonitrile).

  • LC Separation:

    • Inject the sample onto a suitable HPLC column (e.g., C18).

    • Run a gradient elution to separate the components of the mixture.

  • MS Detection:

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Acquire mass spectra across the elution profile.

  • Data Analysis:

    • Extract the mass spectrum for the peak of interest.

    • Confirm that the molecular ion peak corresponds to the expected mass of the alkylated acetanilide.

    • Analyze the fragmentation pattern for clues to the structure.

Logical Relationship of Analytical Techniques

Analytical_Logic cluster_validation Structural Validation reaction Alkylation Reaction lcms LC-MS Analysis reaction->lcms Reaction Monitoring & MW Confirmation nmr NMR Spectroscopy (¹H, ¹³C, HMBC) lcms->nmr Isolate Isomers for Definitive Structure xray X-ray Crystallography nmr->xray Confirm Solid-State Structure

Caption: Logical workflow for comprehensive structural validation.

Single-Crystal X-ray Crystallography: The Ultimate Confirmation

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[7][8][9][10] It provides a precise map of atomic positions, bond lengths, and bond angles, leaving no doubt about the connectivity of the atoms.

Causality Behind Experimental Choices: The ability to grow a high-quality single crystal is the primary prerequisite. If successful, the resulting crystal structure provides irrefutable proof of O-alkylation.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve the purified intermediate in a suitable solvent or solvent system.

    • Slowly evaporate the solvent, or use other techniques like vapor diffusion or cooling, to encourage the growth of single crystals.

  • Crystal Mounting: Select a suitable crystal and mount it on the goniometer of the diffractometer.

  • Data Collection:

    • Cool the crystal in a stream of cold nitrogen.

    • Expose the crystal to a beam of X-rays and collect the diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to obtain the final structure.

  • Structure Analysis: Analyze the final structure to confirm the O-alkylated connectivity.

Conclusion: A Multi-faceted Approach to Ensure Structural Integrity

The validation of O-alkylated acetanilide intermediates is a critical quality control step in pharmaceutical development. While each of the discussed techniques offers unique advantages, a comprehensive and self-validating approach often involves a combination of methods. Typically, LC-MS is used for initial reaction monitoring and molecular weight confirmation, followed by detailed 1D and 2D NMR analysis for unambiguous structural elucidation in solution. In cases where absolute stereochemistry or solid-state conformation is crucial, or when NMR data is ambiguous, single-crystal X-ray crystallography provides the ultimate confirmation. By judiciously applying these powerful analytical tools, researchers can proceed with confidence in the structural integrity of their intermediates, ensuring the successful synthesis of the target pharmaceutical compounds.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Vertex Pharmaceuticals.
  • Small molecule crystallography. Excillum. [Link]

  • Small Molecule X-ray Crystallography. METRIC, North Carolina State University. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. [Link]

  • Crystallographic Structure Elucidation. IMSERC, Northwestern University. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Protein Science. [Link]

  • Revision Notes - Identifying Intermediates. Sparkl. [Link]

  • LaPlante, S. R., Bilodeau, F., Aubry, N., Gillard, J. R., O'Meara, J., & Coulombe, R. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & medicinal chemistry letters, 23(16), 4663–4668. [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. ResearchGate. [Link]

  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. Stack Exchange. [Link]

Sources

A Comparative Analysis of N-[2-(2-chloroethoxy)phenyl]acetamide and its Chloro-Analog for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

In the landscape of pharmaceutical research, the nuanced interplay of a molecule's structural components dictates its biological activity and therapeutic potential. This guide offers an in-depth comparison of N-[2-(2-chloroethoxy)phenyl]acetamide and its simpler chloro-analog, N-(2-chlorophenyl)acetamide. While direct comparative studies on these specific molecules are not extensively available in the public literature, this document synthesizes information from structurally related compounds to provide a robust, hypothesis-driven analysis for researchers, scientists, and drug development professionals. By examining their structural differences, predicted physicochemical properties, and potential biological activities, we aim to provide a foundational understanding to guide future research and experimental design.

Structural and Physicochemical Comparison: The Impact of the Ether Linkage

The primary structural distinction between N-[2-(2-chloroethoxy)phenyl]acetamide and N-(2-chlorophenyl)acetamide lies in the substituent at the ortho position of the phenyl ring. The former possesses a 2-chloroethoxy group, introducing an ether linkage and a flexible alkyl chain, while the latter has a single chlorine atom directly attached to the aromatic ring. This seemingly subtle difference can significantly influence the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

The presence of the 2-chloroethoxy group in N-[2-(2-chloroethoxy)phenyl]acetamide is anticipated to increase its lipophilicity (LogP) compared to the chloro-analog. The additional ethyl group and the ether oxygen can also participate in different non-covalent interactions with biological targets. The flexibility of the chloroethoxy side chain allows for a greater number of conformational possibilities, which could be advantageous for fitting into a binding pocket. Conversely, the direct chloro-substitution in N-(2-chlorophenyl)acetamide results in a more rigid structure.

Table 1: Predicted Physicochemical Properties

PropertyN-[2-(2-chloroethoxy)phenyl]acetamideN-(2-chlorophenyl)acetamideRationale for Prediction
Molecular Formula C10H12ClNO2C8H8ClNO
Molecular Weight 213.66 g/mol 169.61 g/mol
Predicted LogP ~2.5~1.3[1]The 2-chloroethoxy group increases lipophilicity compared to a single chlorine atom.
Predicted Solubility Lower in waterHigher in waterIncreased lipophilicity generally leads to lower aqueous solubility.
Polar Surface Area ~38.3 Ų~29.1 Ų[1]The ether oxygen in the chloroethoxy group contributes to a larger polar surface area.

Synthesis and Chemical Reactivity

The synthesis of both compounds likely involves the acylation of the corresponding aniline derivative. For N-(2-chlorophenyl)acetamide, a common method is the reaction of 2-chloroaniline with acetyl chloride or acetic anhydride.[1]

The synthesis of N-[2-(2-chloroethoxy)phenyl]acetamide would likely start from 2-(2-aminophenoxy)ethanol, which can be acetylated to form N-[2-(2-hydroxyethoxy)phenyl]acetamide. Subsequent chlorination of the hydroxyl group, for instance using thionyl chloride, would yield the final product.

The chemical reactivity of the two compounds is also expected to differ. The 2-chloroethoxy group in N-[2-(2-chloroethoxy)phenyl]acetamide introduces a potential site for nucleophilic substitution at the terminal carbon, a reaction not available to the chloro-analog.

Comparative Biological Activity: A Hypothesis-Driven Approach

While direct experimental data is lacking, the known biological activities of related N-phenylacetamide derivatives allow for an informed discussion on the potential therapeutic applications and cytotoxic profiles of our two compounds of interest. Phenylacetamide derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

Anticancer and Cytotoxic Potential

Numerous studies have demonstrated the cytotoxic effects of N-phenylacetamide derivatives against various cancer cell lines.[2][4] The presence of a halogen on the phenyl ring is often associated with enhanced cytotoxic activity.[5] Therefore, both N-[2-(2-chloroethoxy)phenyl]acetamide and N-(2-chlorophenyl)acetamide are hypothesized to possess some degree of cytotoxic potential.

The increased lipophilicity of N-[2-(2-chloroethoxy)phenyl]acetamide might lead to better cell membrane permeability, potentially resulting in higher intracellular concentrations and more potent cytotoxic effects compared to its chloro-analog. However, the flexible side chain could also be a target for metabolic degradation, potentially leading to a shorter duration of action.

dot

G cluster_0 Cellular Uptake and Activity cluster_1 Metabolism Compound Compound Membrane Cell Membrane Compound->Membrane Permeation Metabolism Metabolic Enzymes Compound->Metabolism Target Intracellular Target Membrane->Target Binding Effect Cytotoxic Effect Target->Effect Inactive Inactive Metabolite Metabolism->Inactive N-[2-(2-chloroethoxy)phenyl]acetamide N-[2-(2-chloroethoxy)phenyl]acetamide N-[2-(2-chloroethoxy)phenyl]acetamide->Compound Higher Lipophilicity (Potentially higher uptake) N-(2-chlorophenyl)acetamide N-(2-chlorophenyl)acetamide N-(2-chlorophenyl)acetamide->Compound Lower Lipophilicity (Potentially lower uptake)

Caption: Predicted cellular fate of the two analogs.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

To empirically determine and compare the cytotoxic potential of N-[2-(2-chloroethoxy)phenyl]acetamide and its chloro-analog, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, providing an indication of cell viability.

Materials:
  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N-[2-(2-chloroethoxy)phenyl]acetamide and N-(2-chlorophenyl)acetamide (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:
  • Cell Seeding: Seed the chosen cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound by plotting a dose-response curve.

dot

G cluster_workflow MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data (IC50) read->analyze end End analyze->end

Caption: Step-by-step workflow of the MTT assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential differences between N-[2-(2-chloroethoxy)phenyl]acetamide and N-(2-chlorophenyl)acetamide. Based on established structure-activity relationships, it is hypothesized that the introduction of the 2-chloroethoxy group will increase lipophilicity and may enhance cytotoxic activity, although metabolic stability could be a concern. The chloro-analog provides a more rigid and potentially more metabolically stable scaffold.

To validate these hypotheses, further experimental work is crucial. The outlined MTT assay protocol provides a starting point for evaluating their cytotoxic effects. Additionally, studies on their metabolic stability, mechanism of action, and in vivo efficacy are necessary to fully elucidate their therapeutic potential. This comparative guide serves as a valuable resource for researchers embarking on the exploration of these and other related N-phenylacetamide derivatives in the pursuit of novel therapeutic agents.

References

Here is a complete list of references cited in this guide:

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). Available at: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 435-441. Available at: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. Available at: [Link]

  • Mohammadi-Farani, A., et al. (2020). Synthesis and Cytotoxicity Evaluation of N-(5-mercapto-4H-1,2,4-triazol- 3-yl)-2-phenylacetamide Derivatives as Apoptosis Induce. Journal of Reports in Pharmaceutical Sciences, 9(1), 128-135. Available at: [Link]

  • Londhe, O. A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 252-260. Available at: [Link]

  • SciSpace. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamid. SciSpace. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. ACS Omega, 7(8), 7058-7074. Available at: [Link]

  • de Oliveira, C. B. A., et al. (2023). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Journal of Toxicology and Environmental Health, Part A, 86(5), 181-193. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[2-(2-bromoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. N-[2-(2-bromoethoxy)phenyl]acetamide, a compound utilized in various research and development applications, requires meticulous handling and disposal due to its potential hazards. This guide provides a detailed, step-by-step protocol for the safe disposal of N-[2-(2-bromoethoxy)phenyl]acetamide, grounded in established safety principles and regulatory compliance.

Hazard Identification and Waste Classification

The molecule contains a bromo-functional group, classifying it as a halogenated organic compound. Additionally, the acetamide functional group is present. Acetamide itself is suspected of causing cancer[1]. Compounds like 2-bromoacetamide are classified as toxic if swallowed and can cause severe skin burns and eye damage[2][3][4]. Therefore, it is prudent to handle N-[2-(2-bromoethoxy)phenyl]acetamide as a hazardous substance.

Table 1: Presumptive Hazard Profile of N-[2-(2-bromoethoxy)phenyl]acetamide

Hazard ClassificationDescriptionRationale and Supporting Evidence
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Based on the toxicity of similar bromo- and acetamide-containing compounds[3][4][5][6].
Skin Corrosion/Irritation May cause skin irritation or burns upon contact.A common characteristic of bromo-organic compounds[3][5][6].
Eye Damage/Irritation May cause serious eye irritation or damage.A common characteristic of bromo-organic compounds[3][5][6].
Carcinogenicity Suspected of causing cancer.The related compound, acetamide, is classified as a Category 2 carcinogen[1].
Environmental Hazard Potentially harmful to aquatic life.Halogenated organic compounds can have long-lasting environmental effects[7].

Given this presumptive hazard profile, waste containing N-[2-(2-bromoethoxy)phenyl]acetamide must be classified and disposed of as hazardous waste in accordance with local and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States[8][9][10].

Procedural Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of N-[2-(2-bromoethoxy)phenyl]acetamide, from the point of generation to final collection by a certified waste management service.

A Waste Generation (N-[2-(2-bromoethoxy)phenyl]acetamide and contaminated materials) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Halogenated Organic Waste) B->C D Select Compatible Waste Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Maintain Disposal Records G->H

Caption: Disposal workflow for N-[2-(2-bromoethoxy)phenyl]acetamide.

Detailed Disposal Protocol

This protocol provides comprehensive, step-by-step guidance for the safe handling and disposal of waste containing N-[2-(2-bromoethoxy)phenyl]acetamide.

Part 1: Immediate Handling and Segregation
  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[5][6]. All handling of the solid compound or concentrated solutions should be conducted in a chemical fume hood to avoid inhalation of dust or vapors[1][5].

  • Waste Segregation: Immediately upon generation, segregate waste containing N-[2-(2-bromoethoxy)phenyl]acetamide from other waste streams. It should be classified as halogenated organic waste . Never mix incompatible materials in the same container[11]. For example, keep acids and bases separate, and do not mix oxidizers with flammable solvents[12].

Part 2: Waste Container Selection and Labeling
  • Container Selection: Choose a waste container that is in good condition and compatible with the chemical waste. The original container is often a suitable choice for storing the waste[13]. The container must have a secure, tight-fitting lid to prevent leaks and the release of vapors[14].

  • Labeling: Attach a completed hazardous waste tag to the container as soon as you begin accumulating waste[13]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste N-[2-(2-bromoethoxy)phenyl]acetamide" and any other components in the waste mixture.

    • The approximate concentrations of each component.

    • The relevant hazard pictograms (e.g., corrosive, toxic).

    • The accumulation start date.

    • The name and contact information of the generating researcher or lab.

Part 3: Accumulation and Storage
  • Container Management: Keep the waste container securely closed at all times, except when adding waste[13][14]. Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity to allow for expansion and prevent spills during transport[14].

  • Storage Location: Store the labeled waste container in a designated and well-ventilated satellite accumulation area within the laboratory. The storage area should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks[13].

Part 4: Final Disposal Procedures
  • Professional Disposal: The final disposal of N-[2-(2-bromoethoxy)phenyl]acetamide must be conducted through an approved and licensed hazardous waste disposal company[1][5][6]. Do not attempt to dispose of this chemical down the drain or in the regular trash[2][15].

  • Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of. These records are crucial for regulatory compliance and safety audits[8].

Spill and Emergency Procedures

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or uncontrolled spills, contact your institution's environmental health and safety (EHS) office immediately.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container[5].

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container[15].

    • Decontaminate the spill area with an appropriate solvent and cleaning materials. All cleanup materials must also be disposed of as hazardous waste[13].

References

  • Laboratory Waste Disposal Guidelines. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • SAFETY DATA SHEET - ThermoFisher. (2010, September 23).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, September 23).
  • Proper Disposal of 2-Bromoacetamide: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal | Today's Clinical Lab. (2025, June 11).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 5).
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 12).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • 2-Bromo-N-phenylacetamide - AK Scientific, Inc. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Safety data sheet. (2022, March 8).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • SAFETY DATA SHEET. (2010, November 5).
  • Acetamide | EPA. (n.d.).
  • BLD Pharmatech. (n.d.).
  • Hazardous Waste | US EPA. (2026, February 12).
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
  • EPA Hazardous Waste Regulations | Study.com. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.